Oxazole-4-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |
InChI Key |
RYJYRCLEAAGNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)C(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
Oxazole-4-carboximidamide: A Technical Guide to Its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of oxazole-4-carboximidamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a thorough foundational understanding.
Core Chemical Properties
This compound belongs to the oxazole class of five-membered aromatic heterocycles containing an oxygen and a nitrogen atom. The carboximidamide functional group, a bioisostere of the carboxylic acid and carboxamide moieties, imparts unique chemical characteristics relevant to its potential biological activity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Oxazole-4-carboxylic acid[1] | Oxazole-4-carboxamide[2] |
| Molecular Formula | C₄H₅N₃O | C₄H₃NO₃ | C₄H₄N₂O₂ |
| Molecular Weight | 111.10 g/mol | 113.07 g/mol | 112.09 g/mol |
| Melting Point (°C) | Data not available | 142 | Data not available |
| Boiling Point (°C) | Data not available | 289.3 ± 13.0 at 760 mmHg | Data not available |
| Density (g/cm³) | Data not available | 1.5 ± 0.1 | Data not available |
| pKa (of conjugate acid) | Estimated to be higher than oxazole (0.8) due to the basicity of the carboximidamide group. | Data not available | Data not available |
| LogP | -0.20 (for Oxazole-4-carboxylic acid) | -0.20 | Data not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A viable synthetic pathway commences with the synthesis of oxazole-4-carbonitrile, which can be achieved through various reported methods. Subsequently, the nitrile is converted to an imidate ester hydrochloride (a Pinner salt) and then to the final carboximidamide.
Experimental Protocol: Synthesis of this compound via Pinner Reaction
This protocol is a generalized procedure based on the Pinner reaction of heterocyclic nitriles.[3][4]
Step 1: Synthesis of Oxazole-4-carbonitrile
A variety of methods can be employed for the synthesis of the oxazole-4-carbonitrile precursor. One such method involves the copper(II)-mediated reaction of an acetophenone with a cyanide source like potassium ferricyanide.[5][3]
Step 2: Formation of Ethyl oxazole-4-carboximidate hydrochloride (Pinner Salt)
-
A solution of oxazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl.
-
The reaction vessel is sealed and allowed to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum.
-
The solvent is removed under reduced pressure to yield the crude ethyl oxazole-4-carboximidate hydrochloride as a solid. This Pinner salt is typically used in the next step without further purification due to its hygroscopic nature.
Step 3: Conversion to this compound
-
The crude Pinner salt is dissolved in a minimal amount of anhydrous ethanol.
-
The solution is cooled to 0 °C and saturated with anhydrous ammonia gas.
-
The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Spectroscopic Properties (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following table summarizes the predicted key spectroscopic features based on the known properties of the oxazole ring and the carboximidamide functional group.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies | Rationale / Comments |
| ¹H NMR | δ 8.0-8.5 (s, 1H, H5 of oxazole)δ 7.0-8.0 (br s, 3H, -C(=NH)NH₂) | The proton at the 5-position of the oxazole ring is expected to appear as a singlet in the aromatic region. The protons of the carboximidamide group are expected to be broad and may exchange with D₂O. |
| ¹³C NMR | δ 150-165 (C=N of carboximidamide)δ 140-155 (C2 and C4 of oxazole)δ 120-135 (C5 of oxazole) | The carbon of the C=N bond in the carboximidamide will be significantly downfield. The carbons of the oxazole ring will appear in the typical aromatic region for this heterocycle. |
| FT-IR (cm⁻¹) | 3300-3500 (N-H stretching)1640-1680 (C=N stretching)1500-1600 (C=C and C=N ring stretching) | The N-H stretches of the amidine group will appear as broad bands. The C=N stretch of the imidamide is a characteristic absorption. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 111. | Fragmentation may involve the loss of ammonia (NH₃), cyanamide (CH₂N₂), or cleavage of the oxazole ring. |
Biological Activity and Potential Signaling Pathways
While there is no direct biological data for this compound, the oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The carboximidamide group is often used as a bioisosteric replacement for carboxamides and carboxylic acids, which can enhance binding to biological targets and improve pharmacokinetic properties.
Heterocyclic carboximidamides have been reported to possess various biological activities, including antibacterial and anticancer effects.[2][4] It is plausible that this compound could exhibit similar properties.
Hypothetical Signaling Pathway Inhibition
Many anticancer agents containing heterocyclic motifs are known to target signaling pathways crucial for cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. It is hypothesized that this compound, due to its structural features, could potentially act as an inhibitor of a key kinase in this pathway, such as Akt.
Disclaimer: The signaling pathway depicted is a generalized representation and the inhibitory action of this compound is purely hypothetical, based on the known activities of structurally related compounds. Further experimental validation is required to confirm any biological activity and mechanism of action.
Conclusion
This compound represents a molecule with significant potential in the field of drug discovery. Its synthesis is feasible through established chemical transformations, and its structural similarity to other bioactive oxazoles and carboximidamides suggests a likelihood of interesting biological properties. This technical guide provides a foundational understanding of its core properties, offering a starting point for researchers and scientists to explore its potential applications. Further experimental investigation is warranted to fully characterize this promising compound.
References
Unraveling the Story of Oxazole-4-carboximidamide: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-4-carboximidamide, a niche heterocyclic compound, holds potential within the expansive landscape of medicinal chemistry. While not a household name in the pharmaceutical world, its structural motifs appear in various patented compounds, suggesting its relevance in the ongoing quest for novel therapeutics. This technical guide delves into the available scientific literature to piece together the discovery and history of this intriguing molecule, offering insights into its synthesis, potential biological activities, and the experimental foundations upon which future research can be built. Due to the limited direct historical information available, this guide focuses on the plausible synthetic routes and the context of its emergence in chemical literature and patents.
Plausible Early Synthesis: The Pinner Reaction
While a definitive "discovery" paper for this compound remains elusive in the public domain, its synthesis can be logically inferred through established chemical reactions. The most probable route for its initial preparation would have been the Pinner reaction , a classic method for converting nitriles into imidates and subsequently into amidines. This reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol.[1]
The logical precursor for the synthesis of this compound would be Oxazole-4-carbonitrile . The Pinner reaction provides a direct pathway to convert the nitrile functional group into the desired carboximidamide group.
Experimental Protocol: A Representative Pinner Reaction for Heterocyclic Carboximidamide Synthesis
The following is a generalized experimental protocol for the synthesis of a heterocyclic carboximidamide from a corresponding nitrile, based on the principles of the Pinner reaction.[1][2][3][4]
Materials:
-
Oxazole-4-carbonitrile (starting material)
-
Anhydrous ethanol (or other suitable alcohol)
-
Anhydrous hydrogen chloride (gas or a solution in a non-reactive solvent like diethyl ether)
-
Anhydrous diethyl ether (solvent)
-
Ammonia (gas or a solution in ethanol)
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt): A solution of Oxazole-4-carbonitrile in anhydrous diethyl ether is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution, or a saturated solution of HCl in ether is added dropwise, while maintaining the low temperature. The reaction mixture is stirred for several hours to allow for the formation of the ethyl imidate hydrochloride salt (Pinner salt), which may precipitate out of the solution.
-
Isolation of the Pinner Salt (Optional): The precipitated Pinner salt can be isolated by filtration under anhydrous conditions and washed with cold, dry diethyl ether.
-
Ammonolysis to Form the Carboximidamide: The isolated Pinner salt (or the reaction mixture containing it) is then treated with a solution of ammonia in ethanol. The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is then purified, for example, by crystallization or column chromatography, to yield this compound.
Diagram: Plausible Synthesis of this compound via the Pinner Reaction
Caption: A potential synthetic route to this compound.
Emergence in Chemical Literature and Patents
The history of this compound is primarily documented through its appearance in patent literature, where it is often cited as a building block or a component of larger, more complex molecules with therapeutic potential. These patents, while not detailing its initial discovery, provide a timeline of its recognized utility in drug discovery programs.
Key Mentions in Patent Literature:
| Patent/Application | Therapeutic Area of Interest | Role of this compound Moiety |
| WO2016113205A1 | CCR2 Receptor Antagonists | A structural component of substituted pentafluorethylpyrimidinone derivatives. |
| CN101321525B | L-CPT1 Inhibitors | A building block for heteroaryl-substituted piperidine derivatives. |
Table 1: Summary of this compound in Patent Literature
These patents suggest that the compound became of interest to medicinal chemists as a scaffold for developing inhibitors of specific biological targets. The carboximidamide group can act as a bioisostere for a carboxylic acid or a carboxamide, potentially offering advantages in terms of binding interactions, solubility, and metabolic stability.[5][6]
Biological Activity and Therapeutic Potential
Diagram: General Biological Activities of Oxazole Derivatives
Caption: Diverse biological roles of the oxazole scaffold.
The inclusion of the carboximidamide group suggests that molecules incorporating this moiety could be designed to interact with targets that recognize charged or highly polar functional groups, such as certain enzymes or receptors.
Future Directions
The history of this compound is still being written. While its initial discovery remains somewhat obscure, its presence in modern patent literature indicates its continuing relevance. Future research in the following areas would be beneficial:
-
Definitive Synthesis and Characterization: A comprehensive study detailing an optimized synthesis of this compound, along with a full characterization of its physicochemical properties, would be a valuable resource for the scientific community.
-
Biological Screening: A systematic evaluation of the biological activity of this compound against a panel of therapeutic targets could uncover novel pharmacological properties.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of derivatives could elucidate the structural requirements for biological activity and lead to the development of more potent and selective compounds.
Conclusion
While the precise moment of its discovery is not clearly documented, the story of this compound can be pieced together through an understanding of fundamental organic chemistry and its appearance in the patent literature. Its likely synthesis via the Pinner reaction from an oxazole-4-carbonitrile precursor highlights a classic and efficient method for the formation of the carboximidamide group. The continued interest in this molecule within the context of drug discovery underscores the enduring importance of exploring novel heterocyclic scaffolds in the pursuit of new medicines. This guide provides a foundational understanding for researchers looking to build upon the existing, albeit limited, knowledge of this promising chemical entity.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oxazole-4-Carboximidamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its presence in numerous biologically active compounds. This technical guide focuses on oxazole-4-carboximidamide, a specific derivative that has garnered interest due to the pharmacological potential of the oxazole ring system. While direct experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of its nomenclature, predicted properties, and a plausible synthetic route based on established chemical principles. Furthermore, this guide details the properties and synthesis of the closely related and well-documented analog, oxazole-4-carboxamide, offering a valuable point of reference for researchers in the field.
Nomenclature and Synonyms
The systematic IUPAC name for the target compound is This compound . To be more precise regarding the position of the heteroatoms, it can also be named 1,3-oxazole-4-carboximidamide .
Due to the limited literature on this specific compound, there are no widely recognized synonyms. However, based on systematic naming conventions, a potential alternative name could be 4-(amino(imino)methyl)oxazole .
For the closely related and more extensively studied analog, the nomenclature is as follows:
| Compound Name | IUPAC Name | Synonyms | CAS Number |
| Oxazole-4-carboxamide | 1,3-oxazole-4-carboxamide | 4-Oxazolecarboxamide | 23012-15-9[1] |
Physicochemical Properties
| Property | Value for Oxazole-4-carboxamide |
| Molecular Formula | C4H4N2O2 |
| Molecular Weight | 112.09 g/mol [2] |
| Boiling Point | 339.1 °C at 760 mmHg[1] |
| Physical Form | Solid[1] |
| Purity | 98%[1] |
| Storage Temperature | Room Temperature[1] |
Proposed Synthesis of this compound
A plausible synthetic pathway for this compound can be conceptualized starting from the corresponding nitrile, oxazole-4-carbonitrile. The Pinner reaction provides a classic and effective method for converting nitriles into imidates, which can then be treated with ammonia to yield the desired carboximidamide.
A proposed workflow for this synthesis is illustrated in the following diagram:
Caption: Proposed synthesis of this compound.
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for the key step, the Pinner reaction, is provided below. This can be adapted from the synthesis of similar amidines.[3][4]
General Protocol for Pinner Reaction and Amination:
-
Formation of the Imidate (Pinner Salt):
-
Dry, gaseous hydrogen chloride is bubbled through a solution of oxazole-4-carbonitrile in anhydrous ethanol at a low temperature (typically 0 °C).
-
The reaction is stirred at this temperature until the formation of a precipitate (the imidate hydrochloride salt) is complete.
-
The resulting Pinner salt is then isolated by filtration and washed with anhydrous ether.
-
-
Formation of the Carboximidamide:
-
The isolated imidate hydrochloride is suspended in a solution of ammonia in an appropriate solvent (e.g., ethanol).
-
The reaction mixture is stirred, typically at room temperature, until the conversion to the carboximidamide is complete.
-
The final product can be isolated and purified using standard techniques such as crystallization or chromatography.
-
Biological and Medicinal Context
The oxazole ring is a key structural component in a wide array of pharmacologically active molecules.[5] Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Antimicrobial agents
-
Anticancer therapeutics
-
Anti-inflammatory drugs
-
Antidiabetic compounds
The interest in synthesizing novel oxazole derivatives like this compound stems from the potential to discover new therapeutic agents with improved efficacy and novel mechanisms of action. The carboximidamide functional group, in particular, is known to be a bioisostere of amides and can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and pharmacological activity.
References
Technical Guide: Oxazole-4-carboximidamide and its Analogue, Oxazole-4-carboxamide
Introduction
This technical guide provides a comprehensive overview of Oxazole-4-carboximidamide, a niche heterocyclic organic compound. Due to the limited availability of public data for this compound, this guide will focus on the closely related and well-documented analogue, Oxazole-4-carboxamide. The structural difference lies in the functional group at the 4-position of the oxazole ring: an imidamide (-C(=NH)NH2) versus a carboxamide (-C(=O)NH2). This document will detail the chemical properties, synthesis, and potential biological significance of Oxazole-4-carboxamide, providing valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
A summary of the key chemical identifiers and physicochemical properties for Oxazole-4-carboxamide is presented below.
| Property | Value | Reference |
| CAS Number | 23012-15-9 | [1][2][3] |
| Molecular Formula | C₄H₄N₂O₂ | [1][2][3] |
| Molecular Weight | 112.09 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 339.1 ± 15.0 °C | [2] |
| Density (Predicted) | 1.331 g/cm³ | [2] |
| pKa (Predicted) | 14.68 ± 0.50 | [2] |
| Storage Conditions | Sealed in a dry place at room temperature | [2] |
Experimental Protocols
Synthesis of Oxazole-4-carboxamide
Generalized Synthetic Workflow:
The synthesis of Oxazole-4-carboxamide can be conceptualized in the following workflow, starting from the corresponding carboxylic acid.
Caption: A conceptual workflow for the synthesis of Oxazole-4-carboxamide from Oxazole-4-carboxylic acid.
Biological Significance and Signaling Pathways
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4][5][6] While specific data on the biological effects of Oxazole-4-carboxamide is limited, the broader class of oxazole derivatives has been implicated in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6][7]
Potential Role in Cellular Signaling:
Many biologically active oxazole-containing molecules function by inhibiting key enzymes in cellular signaling pathways, such as kinases. The following diagram illustrates a generalized signaling pathway where an oxazole-containing inhibitor might act.
Caption: A diagram showing a representative kinase signaling pathway and a potential point of inhibition by an oxazole-based compound.
This guide provides a foundational understanding of Oxazole-4-carboxamide based on available data and the known properties of the broader class of oxazole derivatives. Further experimental investigation is necessary to fully elucidate the specific properties and biological activities of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 23012-15-9 CAS MSDS (OXAZOLE-4-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. d-nb.info [d-nb.info]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
Spectroscopic Data of Oxazole-4-carboximidamide: A Technical Guide
Predicted Spectroscopic Data
The predicted spectroscopic data for Oxazole-4-carboximidamide is summarized below. These predictions are derived from the known spectroscopic properties of oxazole and related heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.1 - 8.3 | Singlet | H-2 (proton on the oxazole ring) |
| ~ 7.8 - 8.0 | Singlet | H-5 (proton on the oxazole ring) |
| ~ 7.0 - 7.5 | Broad Singlet | -NH₂ (protons on the carboximidamide group) |
| ~ 8.5 - 9.0 | Broad Singlet | =NH (proton on the carboximidamide group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-2 (carbon in the oxazole ring) |
| ~ 135 - 140 | C-4 (carbon in the oxazole ring) |
| ~ 125 - 130 | C-5 (carbon in the oxazole ring) |
| ~ 160 - 165 | C=N (carbon in the carboximidamide group) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | N-H stretching (carboximidamide -NH₂ and =NH) |
| ~ 1650 - 1680 | Strong | C=N stretching (carboximidamide) |
| ~ 1580 - 1620 | Medium | C=N stretching (oxazole ring) |
| ~ 1480 - 1520 | Medium | C=C stretching (oxazole ring) |
| ~ 1050 - 1150 | Strong | C-O-C stretching (oxazole ring) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 112.04 | [M+H]⁺ (Molecular ion peak) |
| 95 | [M - NH₃]⁺ |
| 69 | [M - C(=NH)NH₂]⁺ |
| 43 | [C(=NH)NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[1]
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2] Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and its fragment ions.[3]
Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel synthetic compound.
Caption: General workflow for the spectroscopic characterization of a synthetic compound.
References
Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Oxazole-4-carboximidamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted data for the closely related analogue, Oxazole-4-carboxamide, and outlines the detailed experimental protocols required to determine the precise physicochemical characteristics of this compound. The provided methodologies are standard in the pharmaceutical industry and are intended to guide researchers in obtaining accurate and reliable data for this compound.
Data Presentation
The following tables summarize the available predicted physicochemical data for Oxazole-4-carboxamide and highlight the properties that require experimental determination for this compound.
Table 1: Predicted Physicochemical Properties of a Related Compound: Oxazole-4-carboxamide
| Property | Predicted Value | Source |
| Molecular Formula | C4H4N2O2 | [1] |
| Molecular Weight | 112.09 g/mol | [1] |
| pKa | 14.68 ± 0.50 | [1] |
| Appearance | White to off-white Solid | [1] |
Table 2: Physicochemical Properties of this compound to be Experimentally Determined
| Property | Value |
| pKa | To Be Determined |
| logP | To Be Determined |
| Aqueous Solubility | To Be Determined |
| Melting Point | To Be Determined |
| Chemical Stability | To Be Determined |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. The following sections detail the standard experimental protocols for measuring its pKa, logP, solubility, melting point, and stability.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Amidines are known to be strong bases.[2]
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol or methanol) to ensure solubility.[3]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[3]
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.[3]
Figure 1: Workflow for pKa determination by potentiometric titration.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.[4][5]
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.
-
Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of pre-saturated water in a flask.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[6] The mixture is then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]
Figure 2: Workflow for logP determination by the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[7]
Kinetic Solubility Assay by Nephelometry:
This high-throughput method is useful for early-stage drug discovery.[7][8]
Methodology:
-
Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[9]
-
Plate Setup: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.[8]
-
Buffer Addition: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.[8]
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) at a controlled temperature.[8]
-
Measurement: The light scattering caused by any precipitate is measured using a nephelometer.[8]
-
Data Analysis: The solubility is determined by identifying the concentration at which precipitation occurs.
Figure 3: Workflow for kinetic solubility determination by nephelometry.
Thermodynamic Solubility Assay (Shake-Flask Method):
This method measures the equilibrium solubility and is important for lead optimization and formulation development.[10]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing an aqueous buffer.
-
Equilibration: The vial is agitated (e.g., on a shaker) for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.[7]
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the thermodynamic solubility.
Melting Point Determination
The melting point is a key indicator of a compound's purity and is a fundamental physical property.[11]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[13]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) for a more accurate measurement.
-
Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded. This range is the melting point of the compound.[12] Pure compounds typically have a sharp melting point range of 0.5-1°C.
Chemical Stability Testing
Stability testing is essential to determine the shelf-life of a drug substance and to identify appropriate storage conditions.[14][15]
Methodology:
-
Protocol Design: A stability testing protocol is established, defining the batches to be tested, storage conditions (temperature, humidity, and light), testing frequency, and analytical methods.[16]
-
Storage: Samples of this compound are stored in controlled environmental chambers under various conditions, such as:
-
Long-term: 25°C/60% RH
-
Intermediate: 30°C/65% RH
-
Accelerated: 40°C/75% RH[17]
-
-
Testing: At specified time points, samples are withdrawn and analyzed for properties such as:
-
Appearance
-
Assay (potency)
-
Degradation products (by HPLC)
-
-
Data Analysis: The data is analyzed to determine the rate of degradation and to establish a retest period or shelf-life for the compound.[18]
Biological Context of Oxazole Derivatives
Oxazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities.[19][20] These activities include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[19][21] The oxazole ring can act as a bioisostere for amide and ester groups, potentially enhancing pharmacological activity through interactions like hydrogen bonding.[22] The specific biological targets and signaling pathways for this compound have not yet been elucidated and represent an important area for future research.
References
- 1. 23012-15-9 CAS MSDS (OXAZOLE-4-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. byjus.com [byjus.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 15. qlaboratories.com [qlaboratories.com]
- 16. japsonline.com [japsonline.com]
- 17. criver.com [criver.com]
- 18. moravek.com [moravek.com]
- 19. d-nb.info [d-nb.info]
- 20. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iajps.com [iajps.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oxazole-4-Carboximidamide Derivatives and Analogs for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of oxazole-4-carboximidamide derivatives and their structurally related analogs, primarily focusing on oxazole-4-carboxamides. Due to the limited availability of specific data on this compound in publicly accessible literature, this guide places a significant emphasis on its close and well-studied analogs, which have shown considerable promise in preclinical research, particularly in oncology.
While a patent for a substituted pentafluorethylpyrimidinone mentions this compound as a chemical compound, detailed biological and experimental data for this specific scaffold remains scarce[1]. This guide, therefore, leverages the wealth of information available for analogous structures to provide a robust resource for researchers in the field.
Core Structure and Analogs
The core structure of interest is this compound. However, this guide will extensively cover the closely related and more thoroughly investigated oxazole-4-carboxamide derivatives. These compounds share a common oxazole-4-carbonyl backbone and are considered relevant isosteres, providing valuable insights into the potential of the carboximidamide scaffold.
Synthesis of Oxazole-4-Carboxamide Analogs
A general synthetic route to 2-phenyl-oxazole-4-carboxamides involves a multi-step process starting from serine benzyl ester hydrochloride. This is coupled with benzoyl chloride to form a β-hydroxy amide intermediate. Subsequent dehydrative cyclization and oxidation yield the oxazole ring. Finally, catalytic hydrogenolysis of the benzyl ester affords the 2-phenyl-oxazole-4-carboxylic acid, which can then be converted to the desired carboxamide derivatives.[2]
A specific synthetic pathway for N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-2-phenyl-oxazole-4-carboxamides involves the coupling of propargylamine with 2-phenyloxazole-4-carboxyl chloride to produce a terminal alkyne. This alkyne then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various benzyl azides to yield the final 1,4-disubstituted triazole-containing oxazole-4-carboxamides.[2]
Biological Activities and Quantitative Data
Oxazole-4-carboxamide analogs have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of microtubule polymerization. The following tables summarize the in vitro activities of selected derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Analogs [2]
| Compound ID | Arylamide Group | Cell Line | IC50 (nM) |
| 4e | 2-phenyloxazole | MCF-7 | 46 |
| 13d | oxazole | MCF-7 | ~50 |
Table 2: Apoptosis Induction and Growth Inhibition by 2-Phenyl-oxazole-4-carboxamide Derivatives [3]
| Compound ID | Cell Line | EC50 (nM) for Caspase Activation | GI50 (nM) |
| 50 | DLD-1 | 270 | 229 |
Signaling Pathways and Mechanisms of Action
Several key signaling pathways have been identified as targets for oxazole derivatives, contributing to their anticancer effects.
A significant mechanism of action for many anticancer oxazole derivatives is the disruption of microtubule dynamics. These compounds can interfere with the polymerization of tubulin, a critical process for cell division, leading to mitotic arrest and apoptosis. In silico analyses have shown a correlation between the antiproliferative activity of certain oxazole-4-carboxamide analogs and known antimicrotubule agents like paclitaxel and vincristine.[2]
Caption: Inhibition of microtubule polymerization by oxazole analogs.
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. Certain 2-phenyl-oxazole-4-carboxamides have been identified as inhibitors of the STAT3 pathway, contributing to their anticancer properties.[2]
Caption: Inhibition of the STAT3 signaling pathway by oxazole analogs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anticancer strategy. While direct inhibition by this compound derivatives is not extensively documented, related heterocyclic scaffolds have been shown to target this pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives and their analogs.
-
Step 1: Synthesis of β-hydroxy amide (5): To a solution of serine benzyl ester hydrochloride in an appropriate solvent, add benzoyl chloride. Stir the reaction mixture at room temperature until completion. Purify the product to obtain compound 5.
-
Step 2: Synthesis of oxazole (6): Treat the β-hydroxy amide (5) with diethylaminosulfur trifluoride (DAST) and DBU/BrCCl₃ for dehydrative cyclization and oxidation. Purify the resulting oxazole 6.
-
Step 3: Synthesis of 2-phenyl-oxazole-4-carboxylic acid (7): Subject the oxazole benzyl ester (6) to catalytic hydrogenolysis to cleave the benzyl ester, yielding the final carboxylic acid product 7.
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Prepare a fluorescent reporter solution (e.g., DAPI).
-
Reaction Setup: In a 96-well plate, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution, GTP, and the fluorescent reporter to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Conclusion and Future Directions
While specific research on this compound is still emerging, the extensive data on its close analogs, the oxazole-4-carboxamides, highlight the therapeutic potential of this heterocyclic scaffold, particularly in the development of novel anticancer agents. The demonstrated activities against key cancer-related signaling pathways, such as tubulin polymerization and STAT3 signaling, provide a strong rationale for further investigation.
Future research should focus on the direct synthesis and biological evaluation of this compound derivatives to elucidate their specific structure-activity relationships and mechanisms of action. Comparative studies with their carboxamide counterparts will be crucial in determining the influence of the carboximidamide moiety on potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds towards clinical development.
References
- 1. WO2016113205A1 - Substituierte pentafluorethylpyrimidinone und ihre verwendung - Google Patents [patents.google.com]
- 2. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Oxazole Scaffold: A Comprehensive Technical Guide to its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of the oxazole core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in the pursuit of novel therapeutics.
Anticancer Activity: Targeting the Hallmarks of Cancer
Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[1][2][3] Many of these compounds have shown potent cytotoxicity against a range of cancer cell lines, with IC50 values often in the nanomolar range.[1]
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazole Derivative 1 | MGC-803 (Human gastric cancer) | < 20 | [4] |
| S3I-M2001 | Human Breast Tumor Xenografts | Growth Inhibition | [5] |
| 1,3-Oxazole Sulfonamide (Compound 12) | NCI-60 Cell Line Panel | GI50 < 1 | [6] |
| 1,3-Oxazole Sulfonamide (Compound 13) | NCI-60 Cell Line Panel | GI50 < 1 | [6] |
| 4-Arylsulfonyl-1,3-oxazole Derivative 1 | SNB-75 (CNS Cancer) | Cytostatic Effect | [7] |
| 4-Arylsulfonyl-1,3-oxazole Derivative 2 | HOP-92 (Non-Small Cell Lung Cancer) | Anti-proliferative | [7] |
| Oxadiazole Derivative 10 | A431 (Human epidermoid) | EC50 = 0.0078 | [8] |
| Isoxazole-naphthalene derivative | MCF-7 (Human breast cancer) | < 10 | [9] |
Mechanisms of Anticancer Action
Oxazole-containing compounds exert their anticancer effects through the modulation of several key signaling pathways and molecular targets.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation.[5][10] Certain oxazole-based compounds have been designed as STAT3 inhibitors, disrupting its dimerization and subsequent downstream signaling.[5][11]
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[9][12] Several oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][13]
G-quadruplexes are secondary structures formed in guanine-rich regions of DNA, such as telomeres.[4][14] Stabilization of these structures by small molecules can inhibit telomerase activity, an enzyme crucial for the immortal phenotype of cancer cells. Macrocyclic oxazoles have been shown to be potent G-quadruplex stabilizers.[15]
Experimental Protocol: MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.[2][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Anticancer test with the MTT assay method [bio-protocol.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Major Achievements in the Design of Quadruplex-Interactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 11. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Human Telomeric G-Quadruplex DNA with Oxazole-Containing Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. rr-asia.woah.org [rr-asia.woah.org]
Methodological & Application
Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of oxazole-4-carboximidamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of an oxazole-4-carbonitrile intermediate, followed by its conversion to the target carboximidamide.
Data Summary
The following table summarizes the expected yields for each step of the synthesis. These values are representative and may vary depending on the specific substrate and reaction scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Synthesis of 4-Cyanooxazole | Aldehyde | Oxazole-4-carbonitrile | 70-90% |
| 2 | Pinner Reaction and Ammonolysis | Oxazole-4-carbonitrile | This compound HCl | 60-80% |
Experimental Protocols
This protocol is divided into two main stages: the synthesis of the oxazole-4-carbonitrile precursor and its subsequent conversion to this compound hydrochloride.
Step 1: Synthesis of Oxazole-4-carbonitrile from an Aldehyde
This protocol is adapted from a method utilizing a TMSOTf-promoted insertion of tert-butyl isocyanide into an aldehyde.[1] This one-pot reaction is efficient for a wide range of aldehydes.
Materials:
-
Aldehyde (R-CHO) (1.0 eq)
-
tert-Butyl isocyanide (t-BuNC) (5.0 eq)
-
Tetrabutylammonium bromide (TBAB) (1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)
-
3Å Molecular Sieves
-
Dioxane (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the aldehyde (0.3 mmol, 1.0 eq), tetrabutylammonium bromide (TBAB, 1.2 eq), and dioxane (0.5 mL).
-
Add tert-butyl isocyanide (1.5 mmol, 5.0 eq) to the reaction mixture.
-
In a glove box, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) and 3Å molecular sieves (100 mg/mL).
-
Seal the tube and backfill with nitrogen.
-
Stir the reaction mixture at 100 °C in an oil bath overnight.
-
After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired oxazole-4-carbonitrile.
Step 2: Synthesis of this compound hydrochloride from Oxazole-4-carbonitrile (Pinner Reaction)
This procedure outlines the conversion of the nitrile group to a carboximidamide via the formation of an imidate hydrochloride (Pinner salt), followed by ammonolysis.
Materials:
-
Oxazole-4-carbonitrile (1.0 eq)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas)
-
Ammonia (in ethanol or as a gas)
-
Anhydrous work-up conditions are crucial for the first part of this reaction.
Procedure:
Part A: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
-
Dissolve the oxazole-4-carbonitrile (1.0 eq) in a minimal amount of anhydrous ethanol in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 15-30 minutes, ensuring the solution becomes saturated.
-
Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the imidate hydrochloride salt.
-
Collect the precipitated solid by filtration under a nitrogen atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the resulting ethyl oxazole-4-carboximidate hydrochloride (Pinner salt) under vacuum. This intermediate is typically used in the next step without further purification.
Part B: Conversion to this compound hydrochloride (Ammonolysis)
-
Suspend the dried ethyl oxazole-4-carboximidate hydrochloride in a saturated solution of ammonia in anhydrous ethanol.
-
Stir the suspension at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the imidate intermediate.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is the crude this compound hydrochloride. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Synthetic workflow for this compound HCl.
Caption: Mechanism of Pinner reaction and ammonolysis.
References
Application Notes and Protocols: Synthesis of Oxazole-4-carboximidamide via a Two-Step Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oxazole-4-carboximidamides is a significant endeavor in medicinal chemistry due to the prevalence of the oxazole and carboximidamide moieties in pharmacologically active compounds. While the Van Leusen oxazole synthesis is a powerful tool for the formation of the oxazole ring, a direct, one-pot synthesis of oxazole-4-carboximidamides using this method is not well-documented in the scientific literature.
This document outlines a reliable and efficient two-step synthetic strategy for the preparation of oxazole-4-carboximidamides. The proposed pathway involves the initial synthesis of an oxazole-4-carbonitrile precursor, followed by the subsequent conversion of the nitrile group to the desired carboximidamide functionality via the Pinner reaction. This approach offers a practical and accessible route for researchers in drug discovery and development.
Two-Step Synthetic Pathway Overview
The synthesis is divided into two main stages:
-
Step 1: Synthesis of Oxazole-4-carbonitrile. This step focuses on the formation of the key intermediate, an oxazole bearing a cyano group at the 4-position. While various methods can be employed for oxazole synthesis, a reproducible protocol is presented.
-
Step 2: Pinner Reaction for Carboximidamide Formation. The oxazole-4-carbonitrile is then converted to the target oxazole-4-carboximidamide. The Pinner reaction is a classic and effective method for the transformation of nitriles into imino esters, which are then readily converted to the corresponding amidines (carboximidamides).
Step 1: Synthesis of Oxazole-4-carbonitrile
A reliable method for the synthesis of 5-aryl-oxazole-4-carbonitrile involves a copper(II)-mediated reaction of acetophenone and a cyanide source. This approach provides a direct route to the required precursor.
Experimental Protocol: Synthesis of 5-Aryloxazole-4-carbonitrile
This protocol is adapted from a described method for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone.
Materials:
-
Substituted Acetophenone
-
Potassium Ferricyanide (K₃[Fe(CN)₆])
-
Copper(II) source (e.g., Cu(OAc)₂)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a solution of the substituted acetophenone (1.0 equiv.) in DMF, add potassium ferricyanide (as the cyanide source) and the copper(II) salt.
-
The reaction mixture is stirred at an elevated temperature (specific temperature and time will depend on the substrate and should be optimized).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryloxazole-4-carbonitrile.
Quantitative Data for Oxazole-4-carbonitrile Synthesis
| Entry | Starting Material | Product | Yield (%) | Reference |
| 1 | Acetophenone | 5-Phenyloxazole-4-carbonitrile | Not specified | [1] |
Step 2: Pinner Reaction for the Synthesis of this compound
The Pinner reaction is a well-established method for converting nitriles to amidines.[1][2][3][4] It proceeds via the formation of an imino ester hydrochloride (Pinner salt) upon treatment of the nitrile with an alcohol and hydrogen chloride, followed by reaction with ammonia to yield the amidine.
Experimental Protocol: Pinner Reaction
Materials:
-
Oxazole-4-carbonitrile
-
Anhydrous alcohol (e.g., ethanol or methanol)
-
Anhydrous solvent (e.g., diethyl ether or dioxane)
-
Hydrogen chloride (gas or a solution in a compatible anhydrous solvent)
-
Ammonia (gas or a solution in a compatible anhydrous solvent)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve the oxazole-4-carbonitrile (1.0 equiv.) in a mixture of anhydrous alcohol (e.g., ethanol, >1.2 equiv.) and an anhydrous solvent like diethyl ether.
-
Cool the solution in an ice bath (0 °C).
-
Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in the anhydrous solvent, until saturation is reached.
-
Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours), during which the Pinner salt will precipitate.
-
Collect the precipitated Pinner salt by filtration under anhydrous conditions and wash with cold, dry diethyl ether.
-
-
Formation of the Amidine:
-
Suspend the isolated Pinner salt in an anhydrous alcohol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension, or add a solution of ammonia in the alcohol, until the reaction is complete (as monitored by TLC or disappearance of the Pinner salt).
-
The reaction mixture may be allowed to warm to room temperature and stirred for several hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the this compound.
-
Quantitative Data for Pinner Reaction
| Nitrile Substrate | Amidine Product | Reagents | Conditions | Yield (%) | Reference |
| General Nitrile (R-CN) | General Amidine (R-C(=NH)NH₂) | 1. HCl, ROH; 2. NH₃ | Two-step process | Generally Good | [2][3] |
Visualizations
Logical Workflow for this compound Synthesis
Caption: A two-step pathway to this compound.
References
Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography
Introduction
Oxazole-4-carboximidamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in biologically active molecules.[1][2][3] The carboximidamide functional group introduces a degree of polarity and basicity that requires careful consideration during purification. This document provides a detailed protocol for the purification of this compound using column chromatography, a common and effective technique for isolating compounds of interest from reaction mixtures.[4][5] The principles and methods described herein are applicable to researchers and scientists involved in the synthesis and purification of novel organic compounds.
The successful separation of the target compound from impurities relies on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[4][6] The selection of an appropriate solvent system is critical for achieving high purity and yield.[5]
Key Experimental Protocols
1. Thin-Layer Chromatography (TLC) for Method Development
Prior to performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5][6] TLC provides a rapid assessment of the separation and helps in determining the optimal mobile phase composition.
-
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude sample of this compound dissolved in a suitable solvent (e.g., methanol or dichloromethane)
-
Developing chamber
-
A range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
UV lamp for visualization
-
-
Protocol:
-
Prepare a dilute solution of the crude reaction mixture.
-
Spot a small amount of the solution onto the baseline of a TLC plate.
-
Prepare a series of developing solvents (mobile phases) with varying ratios of a non-polar and a polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol).[7]
-
Place a small amount of a chosen solvent system into the developing chamber, cover, and allow the atmosphere to saturate.
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4.
-
2. Column Chromatography for Purification
Column chromatography is a preparative technique used to separate and purify larger quantities of a compound based on the principles observed in TLC.[4][5]
-
Materials:
-
Chromatography column
-
Stationary phase: Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Mobile phase: Optimized solvent system from TLC analysis
-
Crude this compound
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
-
Protocol:
-
Column Packing:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly, and tap the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar mobile phase determined from TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[5] For polar compounds like this compound, a gradient of dichloromethane and methanol is often effective.[7]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Data Presentation
The following table represents typical data that would be collected during the purification of this compound.
| Parameter | Value |
| Crude Sample Weight | 5.0 g |
| Stationary Phase | Silica Gel (100 g) |
| Mobile Phase Gradient | 0-10% Methanol in Dichloromethane |
| Volume of Fractions | 20 mL |
| Fractions Containing Pure Product | 15-25 |
| Weight of Purified Product | 3.5 g |
| Yield | 70% |
| Purity (by HPLC) | >98% |
| Rf of Pure Product (5% MeOH/DCM) | 0.35 |
Visualizations
Below is a workflow diagram illustrating the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
This diagram illustrates the logical progression from starting with the crude material to obtaining the final pure product.
Conclusion
The protocol outlined in this application note provides a comprehensive guide for the purification of this compound using column chromatography. The key to a successful purification is the systematic development of an appropriate mobile phase using TLC, followed by careful execution of the column chromatography procedure. The provided workflow and data table serve as valuable resources for researchers in the field of organic and medicinal chemistry.
References
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. columbia.edu [columbia.edu]
- 7. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Analytical Characterization of Oxazole-4-carboximidamide
These application notes provide a comprehensive overview of the analytical methods for the characterization of Oxazole-4-carboximidamide, a heterocyclic compound of interest in pharmaceutical and chemical research. The following protocols are intended for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound.
Overview of Analytical Techniques
The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing purity and quantifying the compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical for elucidating its chemical structure and confirming its identity.
Chromatographic Methods
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is typically employed.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a final concentration within the calibration range.
-
Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of this compound from the standard chromatogram. Calculate the purity of the sample by dividing the peak area of the main component by the total peak area. Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve its volatility and chromatographic behavior.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Experimental Protocol: GC-MS Analysis
-
Derivatization (if necessary): React this compound with a suitable derivatizing agent (e.g., BSTFA) to increase its volatility.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation Setup: Set up the GC-MS instrument with the specified parameters.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound (or its derivative) based on its retention time and mass spectrum. The mass spectrum will provide information on the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Table 3: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Temperature | 25 °C | 25 °C |
| Reference | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using the appropriate instrument parameters.
-
Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration of the signals. This information will be used to assign the protons and carbons in the molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (Amidine) | 3300-3500 |
| C=N stretch (Amidine & Oxazole) | 1640-1690 |
| C-O stretch (Oxazole) | 1050-1300 |
| C-H stretch (Aromatic) | 3000-3100 |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
Workflow and Data Integration
The characterization of this compound involves a logical workflow that integrates data from multiple analytical techniques to build a comprehensive profile of the compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship of Analytical Data
The data obtained from different analytical techniques are complementary and should be used in conjunction to confirm the structure and purity of this compound.
Application Notes and Protocols: Oxazole-4-carboximidamide as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of oxazole-4-carboximidamide as a valuable scaffold in medicinal chemistry. Included are its synthesis, potential applications in drug discovery, and detailed experimental protocols. The oxazole core is a privileged structure in numerous biologically active compounds, and the introduction of a carboximidamide moiety at the 4-position offers unique opportunities for molecular interactions and the development of novel therapeutics.
Introduction
The oxazole motif is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom. This scaffold is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The electronic properties and structural rigidity of the oxazole ring make it an attractive component in drug design.
The carboximidamide group, also known as an amidine, is a functional group that can act as a strong hydrogen bond donor and acceptor. It is often considered a bioisostere of the carboxylic acid, ester, and carboxamide functionalities, capable of forming key interactions with biological targets. The incorporation of a carboximidamide group onto the oxazole ring at the 4-position creates a versatile building block, this compound, with significant potential for the synthesis of novel drug candidates.
Data Presentation
While direct quantitative data for compounds synthesized from this compound is not extensively available in the public domain, the following table summarizes the biological activities of structurally related oxazole-4-carboxamide derivatives. This data highlights the therapeutic potential of compounds bearing a functional group at the 4-position of the oxazole ring and suggests the promise of exploring carboximidamide analogues.
| Compound ID | Target/Assay | Activity (IC₅₀/EC₅₀/GI₅₀) | Reference Compound |
| 1k (2-phenyl-oxazole-4-carboxamide derivative) | Apoptosis Induction (DLD-1 cells) | EC₅₀ = 270 nM | - |
| 1k (2-phenyl-oxazole-4-carboxamide derivative) | Growth Inhibition (DLD-1 cells) | GI₅₀ = 229 nM | - |
Table 1: Biological Activity of Representative Oxazole-4-carboxamide Derivatives.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocols are based on established synthetic methodologies for oxazole ring formation and the conversion of nitriles to amidines.
Protocol 1: Synthesis of Oxazole-4-carbonitrile
This protocol describes a potential route to oxazole-4-carbonitrile, a key intermediate for the synthesis of this compound. One established method involves the reaction of α-diazo ketones with nitriles, catalyzed by a metal such as rhodium or copper.
Materials:
-
α-diazo ketone (e.g., ethyl 2-diazoacetoacetate)
-
Acetonitrile
-
Rh₂(OAc)₄ or Cu(acac)₂
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-diazo ketone (1 equivalent) in dry dichloromethane.
-
Add acetonitrile (used in excess as both reactant and solvent).
-
Add the catalyst, Rh₂(OAc)₄ or Cu(acac)₂ (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure oxazole-4-carbonitrile.
Protocol 2: Synthesis of this compound via Pinner Reaction
This protocol details the conversion of oxazole-4-carbonitrile to this compound hydrochloride through the Pinner reaction, followed by neutralization to obtain the free base. The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester (Pinner salt), which is then reacted with ammonia to yield the amidine.[2][3]
Materials:
-
Oxazole-4-carbonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride (gas or generated in situ)
-
Anhydrous diethyl ether
-
Ammonia (gas or a solution in ethanol)
-
Sodium bicarbonate solution
-
Standard laboratory glassware and safety equipment
Procedure: Step A: Formation of the Pinner Salt (Ethyl oxazole-4-carboximidate hydrochloride)
-
Dissolve oxazole-4-carbonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution in an ice-salt bath to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution with stirring until saturation is achieved.
-
Seal the flask and allow it to stand in the refrigerator for 24-48 hours, during which time the Pinner salt will precipitate.
-
Collect the precipitated solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Step B: Conversion to this compound hydrochloride
-
Suspend the Pinner salt in a cold solution of ammonia in ethanol.
-
Stir the mixture at 0 °C for several hours, then allow it to warm to room temperature and stir overnight.
-
The ammonium chloride byproduct will precipitate. Filter off the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
Step C: Isolation of this compound (Free Base)
-
Dissolve the crude hydrochloride salt in a minimal amount of water.
-
Carefully add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH ~8-9).
-
The free base, this compound, may precipitate or can be extracted with an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Visualizations
Diagram 1: Proposed Synthetic Workflow for this compound
References
Application Notes and Protocols for Antimicrobial Activity Assays of Oxazole-4-carboximidamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial activity of Oxazole-4-carboximidamide and its derivatives. The following sections offer step-by-step methodologies for key assays, data presentation guidelines, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
Oxazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1][2] Derivatives of oxazole have demonstrated promising antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, making the evaluation of compounds like this compound a critical area of research.[1] This document outlines standardized assays to determine the antimicrobial efficacy of these compounds, providing a foundation for further drug development.
Data Presentation: Antimicrobial Activity of Oxazole Derivatives
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables summarize the antimicrobial activity of structurally related oxazole derivatives against a panel of clinically relevant microorganisms. This data, derived from various studies, can serve as a benchmark for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Oxazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 1,3-Oxazole-based Compounds | Staphylococcus epidermidis 756 | 56.2 | [3] |
| Escherichia coli ATCC 25922 | 28.1 | [3] | |
| Candida albicans 128 | 14 | [3] | |
| Pseudomonas aeruginosa ATCC 27853 | 14 | [3] | |
| Bacillus subtilis ATCC 6683 | 56.2 | [3] | |
| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | 4 - 16 | [4] |
| Macrooxazoles (Oxazole-4-carboxylic acid derivatives) | Bacillus subtilis | 16.7 | [5] |
Table 2: Zone of Inhibition for Selected Oxazole Derivatives
| Compound Class | Test Organism | Zone of Inhibition (mm) | Reference |
| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Antifungal Activity | up to 90 | [1] |
| Amine linked bis-heterocycles (containing oxazole) | Staphylococcus aureus | 21 | [6] |
| Klebsiella pneumoniae | 22 | [6] |
Experimental Protocols
The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or derivative) stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well, except for the sterility control.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubate at 35°C for 20-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.
-
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
This compound (or derivative) solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tip
-
Bacterial or fungal inoculum
-
Sterile cotton swabs
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well.
-
Include a negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 20-24 hours for fungi.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism.
Materials:
-
This compound (or derivative)
-
Bacterial or fungal inoculum
-
Appropriate broth medium
-
Sterile test tubes
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum and dilute it in broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes containing broth with the this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the compound.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared inoculum.
-
Incubate the tubes at 35-37°C with constant agitation.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.
-
Plate a defined volume of each dilution onto agar plates.
-
Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the log₁₀ CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
-
Mandatory Visualizations
Experimental Workflows
Proposed Mechanism of Action
While the precise signaling pathways affected by this compound are not yet fully elucidated, a plausible mechanism for some antimicrobial oxazole derivatives involves the disruption of the bacterial cell membrane and potential interaction with intracellular components like DNA.
References
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Anticancer Screening of Oxazole-4-Carboximidamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and conceptual frameworks for the anticancer screening of novel oxazole-4-carboximidamide derivatives. This document details the experimental methodologies, data interpretation, and potential mechanisms of action for this class of compounds.
Introduction to this compound Derivatives in Oncology
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Oxazole-containing compounds have been shown to target various pathways involved in cancer progression, such as cell cycle regulation and signal transduction.[3][4] The introduction of a carboximidamide group at the 4-position of the oxazole ring presents a novel chemical space for the development of potent and selective anticancer agents. These derivatives are being investigated for their potential to inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways like STAT3.[1][2]
Data Presentation: Anticancer Activity of Related Oxazole Derivatives
Due to the limited availability of published data specifically for a series of this compound derivatives, the following table summarizes the in vitro anticancer activity of structurally related oxazole-carboxamide and isoxazole-carboxamide derivatives against various human cancer cell lines. This data is presented to illustrate the potential potency of this class of compounds. The half-maximal inhibitory concentration (IC50) values are provided in micromolar (µM).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoxazole-carboxamide 2a | Colo205 (Colon) | 9.179 | Doxorubicin | - |
| HepG2 (Liver) | 7.55 | Doxorubicin | - | |
| B16F1 (Melanoma) | 40.85 | Doxorubicin | 0.056 | |
| Isoxazole-carboxamide 2e | B16F1 (Melanoma) | 0.079 | Doxorubicin | 0.056 |
| Chloro-fluorophenyl-isoxazole 2b | HeLa (Cervical) | 0.11 | Doxorubicin | >0.11 |
| Hep3B (Liver) | 3.621 | Doxorubicin | - | |
| Chloro-fluorophenyl-isoxazole 2c | MCF-7 (Breast) | 1.59 | Doxorubicin | - |
Note: The data presented is for isoxazole-carboxamide derivatives, which are structurally similar to the topic compounds. This information is intended to be representative of the potential anticancer activity.[5][6]
Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5] It is a standard preliminary assay for screening the cytotoxic potential of novel compounds.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates the general workflow for the initial screening of this compound derivatives for anticancer activity.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Potential Signaling Pathway: STAT3 Inhibition
Several oxazole derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell proliferation, survival, and angiogenesis. The diagram below illustrates the canonical STAT3 signaling pathway and the potential point of inhibition by this compound derivatives.
Caption: Potential inhibition of the STAT3 signaling pathway by oxazole derivatives.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Another established mechanism for the anticancer activity of some oxazole derivatives is the inhibition of tubulin polymerization.[1][2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Note to the Reader: Initial research on the specific topic of "Oxazole-4-carboximidamide in the synthesis of bioactive molecules" revealed a significant lack of published scientific literature. This specific chemical scaffold does not appear to be a commonly utilized starting material in documented drug discovery and development projects. Consequently, providing detailed application notes, experimental protocols, and quantitative biological data for this exact compound is not feasible based on currently available information.
To provide a valuable and actionable resource for researchers, this document will focus on the closely related and well-documented topic: The use of Oxazole-4-carboxylic Acid and its derivatives in the synthesis of bioactive molecules. Oxazole-4-carboxylic acid is a versatile and frequently employed building block in medicinal chemistry, offering a wealth of synthetic possibilities and leading to a wide array of biologically active compounds.
Introduction: The Versatility of the Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[1][2] This structural unit is a key component in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[3][4] The substitution pattern on the oxazole ring plays a crucial role in determining the biological activity of its derivatives, which span a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic applications.[1][2] Oxazole-4-carboxylic acid, in particular, serves as a versatile intermediate for the synthesis of a diverse range of bioactive molecules.[5][6]
Synthesis of Bioactive Molecules from Oxazole-4-Carboxylic Acid Derivatives
The primary synthetic utility of oxazole-4-carboxylic acid lies in the functionalization of its carboxylic acid group. This is typically achieved through amide bond formation, esterification, or conversion to other functional groups, which allows for the introduction of various substituents and the exploration of structure-activity relationships (SAR).
Synthesis of Antimicrobial Agents
Oxazole derivatives have shown significant promise as antimicrobial agents. The synthesis of novel antimicrobial compounds often involves the coupling of the oxazole-4-carboxylic acid core with various amine-containing fragments.
This protocol is adapted from studies on the synthesis of oxazole derivatives with potential fungicidal activities.[3]
Reaction Scheme:
Caption: General workflow for the synthesis of Pyridyl-Oxazole Carboxamides.
Materials:
-
2,5-disubstituted-oxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt)
-
Substituted aminopyridine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Activation of the Carboxylic Acid (Method A: Acyl Chloride):
-
To a solution of 2,5-disubstituted-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Activation of the Carboxylic Acid (Method B: EDCI/HOBt Coupling):
-
Dissolve the 2,5-disubstituted-oxazole-4-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amide Bond Formation:
-
To the solution containing the activated carboxylic acid, add the substituted aminopyridine (1.1 eq) and TEA or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridyl-oxazole carboxamide.
-
Synthesis of Anticancer Agents
Certain oxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The strategic modification of the oxazole-4-carboxylic acid scaffold is a key approach in the development of these anticancer agents.
The following table summarizes the cytotoxic activity of selected 2-phenyl-1,3-oxazole-4-carboxylic acid methyl ester derivatives against various cancer cell lines.[7]
| Compound | R Group at C5 of Oxazole | Cancer Cell Line | Activity (% Growth Inhibition) |
| 2c | -SO₂-Ph | Leukemia K-562 | High Cytotoxic Activity |
| Leukemia SR | High Cytotoxic Activity | ||
| Colon Cancer SW-620 | High Cytotoxic Activity | ||
| COLO 205 | -63.88 (Cytostatic) | ||
| ACHN | -86.23 (Cytostatic) | ||
| NCI-H522 | -25.83 (Cytostatic) | ||
| 1e | -H | HL-60(TB) | -18.14 (Moderate Cytostatic) |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways are often compound-specific, a general mechanism for the anticancer activity of some oxazole derivatives involves the inhibition of key cellular processes.
Caption: Putative mechanism of action for some anticancer oxazole derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of lead compounds. For antimicrobial oxazole derivatives, several structural features have been identified as important for their efficacy.
Caption: Logical relationship of substituents to the antimicrobial activity of oxazole-4-carboxamides.
Key SAR observations for antimicrobial oxazole derivatives include:
-
Substituents on the Phenyl Ring at C2: Electron-withdrawing groups, such as chloro or nitro groups, can enhance antibacterial activity.[8]
-
The Nature of the Amide Moiety: The substituent attached to the amide nitrogen is critical for target interaction and can significantly impact the minimum inhibitory concentration (MIC).
-
Substitution at C5: Small alkyl or haloalkyl groups at the C5 position can influence the compound's pharmacokinetic properties and overall efficacy.[2]
Conclusion
Oxazole-4-carboxylic acid and its derivatives are invaluable tools in the field of medicinal chemistry. Their synthetic tractability allows for the creation of large libraries of compounds for biological screening. The diverse biological activities exhibited by these molecules, including potent antimicrobial and anticancer effects, underscore the importance of the oxazole scaffold in drug discovery. Further exploration of the chemical space around the oxazole-4-carboxylic acid core is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. journals.najah.edu [journals.najah.edu]
Application Notes and Protocols for High-Throughput Screening of Oxazole-4-Carboximidamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The introduction of a carboximidamide group at the 4-position of the oxazole ring presents a unique opportunity for novel molecular interactions and the development of targeted therapies. High-throughput screening (HTS) of libraries based on the Oxazole-4-carboximidamide core is a critical step in identifying lead compounds for drug discovery programs.[2]
This document provides detailed application notes and standardized protocols for the high-throughput screening of this compound libraries against common drug discovery targets. It includes methodologies for both cell-based and biochemical assays, data presentation guidelines, and visual workflows to guide researchers in their screening campaigns. While specific HTS data for this compound libraries is not yet widely published, this guide leverages protocols for closely related oxazole-containing compounds to provide a robust starting point for screening.
Potential Therapeutic Applications
Oxazole-containing compounds have been investigated for a variety of therapeutic applications. Based on the activities of related oxazole derivatives, this compound libraries are promising sources for identifying novel inhibitors of:
-
Cancer: Many oxazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms, including protein kinases and tubulin polymerization.[3][4]
-
Bacterial Infections: The oxazole moiety is present in several compounds with significant antibacterial properties.[5]
-
Kinase-Mediated Diseases: As protein kinases are crucial regulators of cellular processes, their dysregulation is implicated in numerous diseases. Oxazole-based compounds have been identified as kinase inhibitors.[3]
Data Presentation
Effective data analysis and presentation are paramount in HTS to identify genuine hits and understand structure-activity relationships (SAR). All quantitative data from screening campaigns should be summarized in clearly structured tables.
As a representative example, the following table summarizes the growth inhibition data for a library of 1,3-oxazole sulfonamides, a structurally related class of compounds, screened against a panel of human leukemia cell lines. This data illustrates how to present key metrics such as GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration).
Table 1: Anticancer Activity of Representative 1,3-Oxazole Sulfonamides against Leukemia Cell Lines
| Compound ID | Average GI50 (µM) | Average TGI (µM) | Average LC50 (µM) |
| 16 | 0.655 | >100 | >100 |
| 36 | >100 | >100 | >100 |
| 37 | >100 | >100 | >100 |
| 40 | >100 | >100 | >100 |
| 49 | >100 | >100 | >100 |
| 55 | Submicromolar | Single-digit micromolar | >100 |
| 56 | Submicromolar | Single-digit micromolar | >100 |
Data adapted from a study on 1,3-oxazole sulfonamides, which are structurally related to Oxazole-4-carboximidamides. The original study should be consulted for detailed experimental conditions.
Experimental Protocols
The following are detailed protocols for high-throughput screening of an this compound library for two common applications: anticancer and antibacterial activity.
Protocol 1: Cell-Based High-Throughput Screening for Anticancer Activity
This protocol outlines a cell-based assay to screen for compounds that inhibit the proliferation of cancer cells.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound compound library dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)
-
384-well clear bottom, white-walled microplates
-
Automated liquid handling system
-
Plate reader (luminometer or spectrophotometer)
2. Experimental Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Dilute cells in culture medium to a final concentration of 1,000-5,000 cells per 40 µL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of the this compound library at a concentration of 1 mM in DMSO.
-
Create a working plate by diluting the compounds to 100 µM in culture medium.
-
Using an automated liquid handler, add 10 µL of the compound solution to the corresponding wells of the cell plate (final concentration of 20 µM).
-
Add 10 µL of culture medium with DMSO to the negative control wells.
-
Add 10 µL of the positive control solution to the positive control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify "hit" compounds based on a predefined threshold (e.g., >50% inhibition of cell viability).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
Protocol 2: High-Throughput Screening for Antibacterial Activity
This protocol describes a broth microdilution assay to screen for compounds with antibacterial activity.
1. Materials and Reagents:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
This compound compound library dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Resazurin solution (viability indicator)
-
384-well microplates
-
Automated liquid handling system
-
Microplate incubator/shaker
-
Spectrophotometer or fluorometer
2. Experimental Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the bacterial strain into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Plating:
-
Prepare a working plate of the this compound library at the desired screening concentration (e.g., 100 µM) in MHB.
-
Using an automated liquid handler, dispense 50 µL of the compound solution into the wells of a 384-well plate.
-
Add 50 µL of MHB with DMSO to the negative control wells.
-
Add 50 µL of the positive control solution to the positive control wells.
-
-
Bacterial Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
-
Growth Inhibition Measurement:
-
Measure the optical density at 600 nm (OD600) using a spectrophotometer to determine bacterial growth.
-
Alternatively, add 10 µL of resazurin solution to each well and incubate for 1-4 hours. Read the fluorescence (Ex/Em: 560/590 nm). A decrease in fluorescence indicates inhibition of bacterial metabolism.
-
3. Data Analysis:
-
Calculate the percentage of growth inhibition for each compound-treated well compared to the DMSO-treated control.
-
Identify hit compounds that exhibit significant growth inhibition (e.g., >80%).
-
Determine the Minimum Inhibitory Concentration (MIC) for the hit compounds through serial dilution assays.
Mandatory Visualizations
Signaling Pathway Diagram
A potential mechanism of action for novel anticancer compounds involves the inhibition of key signaling pathways that regulate cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequently dysregulated pathway in cancer and a common target for kinase inhibitors.
Caption: A potential MAPK signaling pathway targeted by an this compound inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a high-throughput screening campaign, from initial library screening to hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
Troubleshooting & Optimization
Technical Support Center: Oxazole-4-Carboximidamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxazole-4-carboximidamide. The guidance is structured to address common challenges encountered during this multi-step synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method involves a two-step process. The first step is the synthesis of a 4-cyano-oxazole precursor. The second step is the conversion of the nitrile group to a carboximidamide, typically via the Pinner reaction. This involves treating the 4-cyano-oxazole with an alcohol in the presence of a strong acid (like HCl) to form an intermediate imidate salt, which is then reacted with ammonia to yield the desired carboximidamide.
Q2: What are the critical parameters for a successful Pinner reaction?
A2: The Pinner reaction is highly sensitive to reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (dry) conditions. Any moisture can lead to the hydrolysis of the intermediate imidate salt to form the corresponding ester or amide as a byproduct.[1][2]
-
Temperature: Low temperatures are generally preferred, especially during the formation of the Pinner salt, as the imidium chloride salt can be thermally unstable.[1]
-
Acid Concentration: A sufficient amount of strong acid, typically anhydrous HCl gas, is bubbled through the alcohol to create the acidic environment necessary to activate the nitrile.
Q3: Can the oxazole ring be compromised during the Pinner reaction?
A3: Yes, the oxazole ring can be sensitive to strong acidic conditions. Oxazoles are weak bases and can be susceptible to acid-catalyzed hydrolysis or ring-opening, especially with prolonged reaction times or high temperatures.[3] Careful monitoring of the reaction is crucial to prevent degradation of the heterocyclic core.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on the Pinner reaction step.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete formation of the 4-cyano-oxazole precursor. | Confirm the purity and identity of your starting material using spectroscopic methods (NMR, IR, MS) before proceeding to the Pinner reaction. |
| Decomposition of the oxazole ring. | The oxazole ring is a weak base (pKa of the conjugate acid is ~0.8) and can be unstable in strong acid.[3] Reduce the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between nitrile conversion and starting material degradation. |
| The 4-cyano-oxazole is electron-deficient, making the nitrile less reactive. | For electron-poor nitriles, the Pinner reaction can be sluggish.[1] Consider using a Lewis acid promoter, such as trimethylsilyl triflate, which may facilitate the reaction under milder conditions.[4] Alternatively, explore alternative methods for amidine synthesis.[5][6] |
| Insufficient acid. | Ensure that the alcoholic solution is saturated with anhydrous HCl gas. The reaction requires a strong acid catalyst to protonate the nitrile.[2] |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| Oxazole-4-carboxamide | Hydrolysis of the intermediate imidate salt or the final carboximidamide product. This can occur if there is residual water in the reaction mixture or during workup. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact with aqueous solutions if the product is unstable. |
| Ethyl/Methyl Oxazole-4-carboxylate (Ester) | Hydrolysis of the Pinner salt intermediate in the presence of water.[1] | Strictly maintain anhydrous conditions throughout the reaction. Use freshly distilled, dry alcohol. |
| Orthoester | Reaction of the Pinner salt with an excess of the alcohol used as the solvent.[1] | Use a stoichiometric amount of alcohol if possible, or consider a solvent that does not participate in the reaction. However, the Pinner reaction is often run in an excess of the alcohol. If orthoester formation is a major issue, it may be necessary to isolate the Pinner salt before reacting it with ammonia. |
Problem 3: Difficulty in Product Purification
| Issue | Suggested Approach |
| Product is a salt (amidine hydrochloride) and is highly polar. | The product, being a salt, is often a solid that is insoluble in many organic solvents. Purification can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective. It is also possible to purify the amidine hydrochloride by washing the crude solid with a solvent in which the impurities are soluble but the product is not. |
| Separation from ammonium chloride (NH₄Cl). | Ammonium chloride is a common byproduct of the Pinner reaction when ammonia is used. Washing the crude product with a minimal amount of cold, anhydrous alcohol can sometimes selectively remove NH₄Cl. Alternatively, if the free base of the amidine is stable and soluble in an organic solvent, the crude salt can be neutralized with a base, extracted into an organic solvent, and then re-precipitated as the hydrochloride salt by the addition of HCl in an anhydrous solvent. |
| Product is unstable as a free base. | Amidines are generally more stable as their hydrochloride salts. It is often advisable to store and handle the product as the salt. If the free base is required, it should be generated immediately before use. |
Experimental Protocols
Note: The following are generalized protocols based on the Pinner reaction and have been adapted for the synthesis of this compound. Optimization will likely be required for specific substrates.
Synthesis of 4-Cyano-Oxazole (General Procedure)
A variety of methods exist for the synthesis of substituted oxazoles.[7][8][9][10][11] A common route to 4-cyano-oxazoles is not well-documented in the searched literature, but a plausible approach could involve the cyclization of a precursor containing the cyano group. For example, a reaction of an α-haloketone with an appropriate amide can yield an oxazole.[12]
Synthesis of this compound via Pinner Reaction (Hypothetical Protocol)
-
Preparation of Acidic Alcohol: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, cool anhydrous ethanol (or methanol) to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the alcohol with stirring for 30-60 minutes until the solution is saturated.
-
Pinner Salt Formation: To this cold, acidic solution, add the 4-cyano-oxazole starting material portion-wise while maintaining the temperature at 0 °C. Seal the flask and allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or a significant amount of Pinner salt has precipitated. The reaction time can vary from a few hours to overnight.
-
Ammonolysis: Cool the reaction mixture to -10 °C to 0 °C. Bubble anhydrous ammonia gas through the stirred suspension of the Pinner salt. Alternatively, a solution of ammonia in an anhydrous alcohol can be added slowly. Continue the addition of ammonia until the solution is basic.
-
Workup and Isolation: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The product, this compound hydrochloride, may precipitate. The crude product can be collected by filtration, washed with a small amount of cold, anhydrous alcohol, and then with diethyl ether. Further purification may be achieved by recrystallization.[13]
Visualizations
Logical Workflow for this compound Synthesis
Caption: General synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Pinner Reaction
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 13. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Oxazole-4-carboximidamide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis and yield of oxazole-4-carboximidamide. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective strategy involves a two-step approach:
-
Synthesis of an Oxazole-4-carbonitrile or Oxazole-4-carboxylate precursor: This involves forming the core oxazole ring with a suitable functional group at the 4-position that can be converted to a carboximidamide.
-
Conversion to this compound: The nitrile or ester functional group is then converted to the final carboximidamide. The Pinner reaction is a classic and effective method for converting nitriles to the desired product.
Q2: What are the critical parameters to control during the synthesis of the oxazole precursor?
Key parameters include the choice of starting materials, catalyst, solvent, reaction temperature, and time. The specific conditions will vary depending on the chosen synthetic method. For instance, in the synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates, the base and solvent play a crucial role in the reaction's efficiency.[1]
Q3: What challenges might I face when converting the oxazole-4-carbonitrile to the carboximidamide?
The conversion of a nitrile to a carboximidamide, often via the Pinner reaction, is sensitive to reaction conditions.[2][3] Key challenges include:
-
Moisture Sensitivity: The Pinner reaction requires anhydrous conditions to prevent the hydrolysis of the intermediate imino ester (Pinner salt) to an ester.[2][4]
-
Incomplete Reaction: The reaction may not go to completion, resulting in a mixture of starting material and product.
-
Side Reactions: The intermediate Pinner salt is reactive and can undergo further reactions if not handled correctly.[2]
Troubleshooting Guide
Part 1: Synthesis of Oxazole-4-carbonitrile / Oxazole-4-carboxylate Precursor
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired oxazole precursor. | Inefficient activation of the carboxylic acid. | Ensure the use of an effective activating agent, such as a triflylpyridinium reagent, and an appropriate base like DMAP.[1] |
| Inappropriate solvent. | The choice of solvent can significantly impact yield. Dichloromethane (CH2Cl2) has been shown to be effective in certain syntheses.[1] | |
| Suboptimal reaction temperature. | Increasing the reaction temperature (e.g., to 40 °C) can improve yields in some cases.[1] | |
| Formation of multiple byproducts. | Side reactions due to reactive intermediates. | Carefully control the stoichiometry of reagents and the reaction temperature to minimize side reactions. |
| Instability of starting materials or products under the reaction conditions. | Consider milder reaction conditions or alternative synthetic routes if your substrates are sensitive. | |
| Difficulty in purifying the oxazole precursor. | Co-elution with starting materials or byproducts. | Optimize chromatographic conditions (e.g., solvent system, silica gel activity) for better separation. |
| The product is an oil and difficult to handle. | Attempt to crystallize the product from a suitable solvent system. If it remains an oil, use high-vacuum drying to remove residual solvents. |
Part 2: Conversion of Oxazole-4-carbonitrile to this compound (via Pinner Reaction)
| Problem | Possible Cause | Suggested Solution |
| Low yield of the final carboximidamide product. | Presence of moisture leading to hydrolysis of the Pinner salt intermediate. | Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4] |
| Incomplete formation of the Pinner salt. | Use a sufficient excess of anhydrous alcohol and ensure complete saturation of the reaction mixture with dry hydrogen chloride gas. Low temperatures can help prevent the decomposition of the imidium chloride salt.[2] | |
| Inefficient conversion of the Pinner salt to the amidine. | After formation of the Pinner salt, ensure the addition of a sufficient amount of anhydrous ammonia or the desired amine to drive the reaction to completion. | |
| Formation of oxazole-4-carboxylate as a major byproduct. | Hydrolysis of the Pinner salt intermediate. | This is a strong indication of water in the reaction. Rigorously follow anhydrous procedures.[2] |
| The reaction stalls and does not proceed to completion. | The nitrile is electron-poor and less reactive under acidic conditions. | For less reactive nitriles, a base-catalyzed approach might be more effective.[2] |
| Insufficient acid catalyst. | Ensure complete saturation with HCl gas or use a suitable Lewis acid catalyst as an alternative.[4] | |
| Difficulty in isolating the carboximidamide product. | The product may be a salt and highly soluble in polar solvents. | After basification, extract the product into an organic solvent. If the product is still in the aqueous layer, consider ion-exchange chromatography or precipitation by adjusting the pH. |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids
This protocol is adapted from a highly efficient method for the synthesis of 4,5-disubstituted oxazoles.[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
DMAP (1.5 equiv)
-
DMAP-Tf (1.3 equiv)
-
Isocyanoacetate (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a screw-capped vial containing a magnetic stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL) under a dry nitrogen atmosphere.
-
Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the reaction mixture and stir for 5 minutes.
-
Add the isocyanoacetate to the mixture.
-
Stir the reaction at 40 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pinner Reaction for the Synthesis of this compound from Oxazole-4-carbonitrile
This is a general procedure for the Pinner reaction.[2][3]
Materials:
-
Oxazole-4-carbonitrile
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous diethyl ether or chloroform
-
Dry hydrogen chloride (HCl) gas
-
Anhydrous ammonia or a primary/secondary amine
Procedure: Step A: Formation of the Pinner Salt
-
Dissolve the oxazole-4-carbonitrile in a mixture of anhydrous alcohol and anhydrous diethyl ether in an oven-dried, three-neck round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stir bar.
-
Cool the mixture in an ice bath (0 °C).
-
Bubble dry HCl gas through the stirred solution until saturation is achieved.
-
Seal the flask and allow it to stand at a low temperature (e.g., 0-4 °C) until the Pinner salt precipitates. This may take several hours to days.
-
Collect the precipitated Pinner salt by filtration under an inert atmosphere and wash with anhydrous diethyl ether.
Step B: Conversion to the Amidine
-
Suspend the freshly prepared Pinner salt in anhydrous diethyl ether.
-
Bubble anhydrous ammonia gas through the suspension or add a solution of the desired amine in anhydrous ether.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter off the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by crystallization or chromatography as needed.
Data Presentation
Table 1: Optimization of Reaction Conditions for Oxazole Synthesis[1]
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMAP (1.3) | CH2Cl2 | Room Temp | 60 | 70 |
| 2 | DMAP (1.5) | CH2Cl2 | 40 | 30 | 96 |
| 3 | DBU (1.5) | CH2Cl2 | 40 | 30 | 45 |
| 4 | Et3N (1.5) | CH2Cl2 | 40 | 30 | <10 |
| 5 | DMAP (1.5) | DMSO | 40 | 30 | 85 |
| 6 | DMAP (1.5) | THF | 40 | 30 | 78 |
Visualizations
References
Oxazole-4-carboximidamide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of oxazole-4-carboximidamide. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the general chemistry of oxazoles, the primary stability concerns for this compound are susceptibility to hydrolysis and potential oxidation. The oxazole ring, particularly when substituted, can be prone to ring-opening under certain conditions.[1][2] The carboximidamide group may also be subject to hydrolysis.
Q2: What are the likely degradation pathways for this compound?
-
Hydrolytic Degradation: This is a significant concern for many oxazole derivatives.[2] The oxazole ring can undergo cleavage in the presence of strong acids or bases.[3] The carboximidamide functional group is also susceptible to hydrolysis, which could lead to the formation of the corresponding carboxylic acid or amide.
-
Oxidative Degradation: The oxazole ring can be cleaved by strong oxidizing agents.[1] The specific products would depend on the oxidant used and the reaction conditions.
Q3: Are there any known issues with the photostability of oxazole derivatives?
While specific photostability data for this compound is not available, photolytic degradation has been observed in other heterocyclic compounds containing similar functionalities. It is advisable to protect solutions of this compound from prolonged exposure to UV light.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC analysis over time.
-
Decrease in the concentration of the parent compound.
-
Change in the color or pH of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrolysis | - pH Control: Buffer the solution to a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions. - Solvent Choice: Use aprotic solvents if compatible with the experimental design. If aqueous solutions are necessary, minimize the water content and storage time. |
| Oxidation | - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Antioxidants: If compatible with the application, consider the addition of a small amount of an antioxidant. |
| Photodegradation | - Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
Issue 2: Difficulty in Isolating or Purifying this compound
Symptoms:
-
Low yield after synthesis and purification.
-
Presence of impurities that are difficult to separate.
-
Decomposition on silica gel during chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Instability on Silica Gel | - Some oxazole derivatives have been reported to decompose on silica gel.[2] - Alternative Purification: Consider alternative purification methods such as crystallization, preparative HPLC with a suitable stationary phase, or chromatography on a less acidic support (e.g., neutral alumina). |
| Thermal Degradation | - Temperature Control: Avoid excessive heat during synthesis, work-up, and purification. Use low-temperature evaporation to remove solvents. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[4][5][6][7] Below is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, heat the stock solution at an elevated temperature.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. Run a dark control in parallel.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize the major degradation products using techniques like LC-MS and NMR.
-
Data Presentation:
The results of forced degradation studies can be summarized in a table.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | RT | Data | Data |
| Acid Hydrolysis | 0.1 M HCl | 8 h | 60 °C | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 24 h | RT | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | Data | Data |
| Oxidation | 3% H₂O₂ | 24 h | RT | Data | Data |
| Thermal (Solid) | Dry Heat | 48 h | 80 °C | Data | Data |
| Thermal (Solution) | Heat | 24 h | 60 °C | Data | Data |
| Photodegradation | UV Light | 24 h | RT | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Below are diagrams illustrating potential degradation pathways and an experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. biomedres.us [biomedres.us]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of Substituted Oxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of substituted oxazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Robinson-Gabriel Synthesis
Q1: My Robinson-Gabriel synthesis of a 2,5-diaryloxazole is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions?
A1: The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones, can be prone to several side reactions that lower the yield of the desired 2,5-diaryloxazole.
-
Incomplete Cyclization: The initial cyclization of the α-acylamino ketone may be incomplete, leading to the presence of starting material in the final product mixture.
-
Side Reactions from Dehydrating Agents: The choice and amount of dehydrating agent (e.g., H₂SO₄, POCl₃, SOCl₂) are critical.[1] Excessive or harsh dehydrating conditions can lead to charring and the formation of unidentified polymeric materials.
-
Hydrolysis of the Product: The oxazole ring can be sensitive to strongly acidic conditions, especially at elevated temperatures, which can lead to ring-opening via hydrolysis.[2]
Troubleshooting Steps:
-
Optimize Dehydrating Agent: Titrate the amount of dehydrating agent used. Sometimes, milder reagents like polyphosphoric acid can provide better results.[1]
-
Control Reaction Temperature: Maintain a consistent and optimized temperature. A lower temperature for a longer duration might favor the desired cyclization over degradation pathways.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can interfere with the dehydrating agent and promote hydrolysis of the product.
Fischer Oxazole Synthesis
Q2: I am attempting a Fischer oxazole synthesis and observing significant amounts of byproducts, specifically a chloro-oxazoline and an oxazolidinone derivative. How can I minimize these?
A2: The Fischer oxazole synthesis, which utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid, is known to produce specific byproducts.[3][4]
-
Formation of Chloro-oxazoline: This intermediate can be formed during the reaction and may persist if the subsequent elimination of HCl to form the oxazole is slow.[3]
-
Formation of Oxazolidinone: This is a common byproduct in this synthesis.[3]
Troubleshooting Steps:
-
Strictly Anhydrous HCl: The reaction is highly sensitive to moisture. Ensure the use of dry ether and dry gaseous hydrogen chloride.[3][5] The presence of water can lead to the formation of undesired side products.
-
Control of Stoichiometry: Use equimolar amounts of the cyanohydrin and the aldehyde, as an excess of either can lead to side reactions.[3][4]
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. Prolonged reaction times or elevated temperatures can promote the formation of byproducts. The product often precipitates as the hydrochloride salt, which can be isolated.[3]
Van Leusen Oxazole Synthesis
Q3: In my Van Leusen synthesis of a 5-substituted oxazole using an aldehyde and TosMIC, I am getting a low yield and the formation of a nitrile byproduct. What is causing this?
A3: The Van Leusen reaction is a versatile method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] However, side reactions can occur, particularly the formation of nitriles.
-
Nitrile Formation: When ketones are used as substrates instead of aldehydes, the reaction typically yields nitriles.[6][8] With aldehydes, the formation of the oxazole is favored, but under certain conditions, a competing pathway leading to nitrile formation can occur.
-
Formation of 4-Alkoxy-2-oxazoline: The use of an excess of a primary alcohol (like methanol or ethanol), often added to speed up the reaction, can lead to the formation of a 4-alkoxy-2-oxazoline side product.[8]
-
Formation of 4-Tosyloxazole: Recent studies have identified 4-tosyloxazole as a side-product, providing insight into alternative mechanistic pathways.[9]
Troubleshooting Steps:
-
Judicious Use of Alcohol: If using a primary alcohol to accelerate the reaction, carefully control the amount, typically in the range of 1-2 equivalents.[8]
-
Choice of Base: The choice of base can influence the reaction outcome. Potassium carbonate is commonly used.[7]
-
Reaction Conditions: The reaction is typically carried out under mild conditions. Ensure proper temperature control and monitoring of the reaction progress.[7]
Quantitative Data Summary
| Synthesis Method | Common Side Products | Key Experimental Parameters | Typical Yields |
| Robinson-Gabriel | Incomplete cyclization products, polymeric materials | Dehydrating agent (H₂SO₄, POCl₃), temperature, anhydrous conditions | Variable, can be high with optimization |
| Fischer | Chloro-oxazoline, oxazolidinone[3] | Anhydrous HCl, equimolar reactants, dry ether[3][4] | Moderate to good |
| Van Leusen | Nitriles, 4-alkoxy-2-oxazoline, 4-tosyloxazole[8][9] | Stoichiometry of alcohol (1-2 eq.), choice of base (e.g., K₂CO₃), temperature[7][8] | Good to excellent[7] |
Experimental Protocols
General Protocol for Fischer Oxazole Synthesis:
This is a generalized procedure and may require optimization for specific substrates.
-
Dissolve equimolar amounts of the aromatic aldehyde cyanohydrin and the second aromatic aldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the mixture in an ice bath.
-
Pass a stream of dry hydrogen chloride gas through the solution.
-
The oxazole product will typically precipitate as its hydrochloride salt.
-
Collect the precipitate by filtration.
-
The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.[3]
Visualizations
Logical Workflow for Troubleshooting Oxazole Synthesis
Caption: Troubleshooting workflow for common oxazole synthesis side reactions.
Decision Pathway for Selecting an Oxazole Synthesis Route
Caption: Decision tree for selecting an appropriate oxazole synthesis method.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. About: Fischer oxazole synthesis [dbpedia.org]
- 5. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
Troubleshooting low yield in Oxazole-4-carboximidamide preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the preparation of oxazole-4-carboximidamide.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to subtle variations in reaction conditions. This guide provides a systematic approach to identifying and resolving common issues. The primary route for this synthesis involves a two-step process: the formation of an intermediate imidate ester from oxazole-4-carbonitrile via the Pinner reaction, followed by ammonolysis to the desired carboximidamide.
Diagram of the General Experimental Workflow
Technical Support Center: Purity Enhancement of Synthetic Oxazole-4-carboximidamide
Welcome to the technical support center for the synthesis and purification of Oxazole-4-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the purity of this valuable synthetic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as oxazole-4-carbonitrile or the corresponding ester, residual coupling agents, and byproducts from side reactions. Depending on the synthetic route, ring-opened products or isomers may also be present.
Q2: What is the recommended first step in purifying crude this compound?
A2: For most crude products, recrystallization is an effective initial purification step. This method is excellent for removing significant amounts of impurities before proceeding to more sensitive techniques like column chromatography.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q4: Can I use normal-phase column chromatography for purification?
A4: Yes, normal-phase column chromatography using silica gel is a standard and effective method for purifying this compound. A solvent system with a gradient of ethyl acetate in n-hexane is often a good starting point.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Synthesis | Incomplete reaction; Suboptimal reaction temperature; Degradation of product. | Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize the reaction temperature and time. Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Product is an Oil, Not a Solid | Presence of significant solvent residue or oily impurities. | Try co-evaporation with a high-boiling point solvent like toluene to remove residual solvents. If impurities are the cause, proceed with column chromatography. |
| Difficulty in Crystal Formation During Recrystallization | Supersaturation; Presence of impurities inhibiting crystallization; Incorrect solvent system. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexane, Methanol/Water). |
| Streaking or Poor Separation on TLC/Column Chromatography | Compound is too polar for the chosen solvent system; Overloading of the sample; Interaction with silica gel. | Increase the polarity of the mobile phase. Dilute the sample before loading. Add a small percentage of a basic modifier like triethylamine to the eluent to reduce tailing. |
| Presence of Persistent, Unidentified Impurity in Final Product | Co-eluting impurity in chromatography; Isomeric impurity; Thermally labile impurity. | Alter the chromatography conditions (different solvent system or stationary phase). Utilize preparative HPLC for higher resolution separation. Analyze the impurity by MS and NMR to determine its structure and origin. |
Experimental Protocols
Protocol 1: General Synthesis of Azole Carboximidamides
This one-pot, solvent-free procedure can be adapted for the synthesis of this compound from the corresponding cyanamide and oxazole salt.
-
Combine the oxazole hydrochloride salt and the desired cyanamide in a molar ratio of 1:1.2 in a reaction vessel.
-
Heat the mixture at 80°C for 30 minutes.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the crude product can be directly subjected to purification.
Note: This is a general procedure and may require optimization for this compound.
Protocol 2: Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add n-hexane to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in n-hexane and pack the column.
-
Dissolve the crude or recrystallized product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane. A typical starting gradient could be from 10% to 50% ethyl acetate.[1]
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical purity improvements that can be expected from the described purification techniques. The exact values will depend on the initial purity of the crude product and the specific impurities present.
| Purification Step | Starting Purity (Typical) | Final Purity (Typical) | Recovery (Typical) |
| Recrystallization | 70-85% | 90-97% | 60-80% |
| Column Chromatography | 85-95% | >98% | 70-90% |
| Combined Recrystallization & Chromatography | 70-85% | >99% | 50-70% |
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Oxazole-4-carboximidamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Oxazole-4-carboximidamide. The following information is based on established methods for enhancing the solubility of poorly water-soluble drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. This helps to create a solvent system for further formulation development. Key steps include:
-
Visual Assessment: Observe the dissolution of a small, known amount of this compound in a fixed volume of solvent.
-
Kinetic and Thermodynamic Solubility: Determine both the initial, faster dissolving (kinetic) solubility and the equilibrium (thermodynamic) solubility over a longer period.
-
pH-Solubility Profile: Since this compound has basic properties, its solubility is likely pH-dependent. Assess its solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
Q2: My batch of this compound shows variable solubility. What could be the cause?
A2: Variability in solubility can often be attributed to the solid-state properties of the compound. Different batches may exhibit different crystalline forms (polymorphs) or may be in an amorphous state, each having a distinct solubility profile. It is recommended to characterize the solid form of each batch using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Q3: What are the most common strategies for improving the aqueous solubility of compounds like this compound?
A3: Common techniques for enhancing aqueous solubility can be categorized into physical and chemical modifications.[1][2]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers.[1][2]
-
Chemical Modifications: These strategies involve changing the pH, using buffers, salt formation, and complexation.[1][2]
Troubleshooting Guides
Issue 1: this compound solubility is too low for in vitro assays.
Cause: The intrinsic aqueous solubility of the compound is insufficient for achieving the desired concentration in your assay medium.
Solutions:
-
pH Modification: As a basic compound, the solubility of this compound can likely be increased by lowering the pH of the medium. Prepare a concentrated stock solution in an acidic buffer (e.g., pH 4-5) and then dilute it into your final assay medium. Be mindful of the final pH of the assay to avoid affecting the biological system.
-
Co-solvents: Prepare a stock solution in a water-miscible organic solvent and then dilute it into the aqueous assay medium. The final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent-induced artifacts in the assay.
Experimental Protocol: Solubility Enhancement using a Co-solvent
-
Solvent Selection: Screen for suitable co-solvents in which this compound has high solubility. Common choices include DMSO, ethanol, and PEG 400.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in the selected co-solvent.
-
Serial Dilution: Perform serial dilutions of the stock solution into the aqueous assay buffer to achieve the desired final concentrations.
-
Observation: Visually inspect for any precipitation upon dilution.
-
Validation: It is crucial to run a vehicle control (assay buffer with the same final concentration of the co-solvent) to ensure the solvent does not interfere with the assay results.
Issue 2: Precipitation of this compound is observed upon dilution of a DMSO stock solution into aqueous buffer.
Cause: This is a common issue for poorly soluble compounds. The aqueous medium acts as an anti-solvent, causing the compound to precipitate out of the solution when the DMSO concentration is no longer sufficient to keep it dissolved.
Solutions:
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in the aqueous medium can help to stabilize the compound and prevent precipitation by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Experimental Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-20% w/v).
-
Addition of Compound: Add the solid this compound to the HP-β-CD solution.
-
Equilibration: Stir or sonicate the mixture at a controlled temperature until equilibrium is reached (typically a few hours to 24 hours).
-
Filtration: Filter the suspension through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Analysis: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Data Presentation
Disclaimer: The following tables contain illustrative data for this compound based on typical values for poorly soluble research compounds. Actual experimental results may vary.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Estimated Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 1 |
| 0.1 N HCl (pH 1.2) | 25 | 50 - 100 |
| DMSO | 25 | > 10,000 |
| Ethanol | 25 | 500 - 1,000 |
Table 2: Example of Solubility Enhancement of this compound
| Formulation | Estimated Solubility in PBS pH 7.4 (µg/mL) | Fold Increase |
| Unformulated Compound | < 1 | - |
| 5% DMSO (co-solvent) | 25 | > 25 |
| 1% Tween 80 in PBS | 15 | > 15 |
| 10% HP-β-CD in PBS | 150 | > 150 |
Visualizations
Caption: General workflow for preparing and analyzing a solution of this compound.
Caption: Decision tree for troubleshooting solubility issues with this compound.
References
Technical Support Center: Scalable Synthesis of Oxazole-4-carboximidamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of oxazole-4-carboximidamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A common and scalable approach involves a two-step synthesis. The first step is the formation of an oxazole-4-carbonitrile intermediate. This is followed by the conversion of the nitrile group to a carboximidamide, typically via the Pinner reaction or a related method.
Q2: What are the typical starting materials for the synthesis of the oxazole-4-carbonitrile intermediate?
Various methods exist for the synthesis of the oxazole ring. For producing oxazole-4-carbonitriles, common starting materials can include α-hydroxy ketones or their equivalents, which are reacted with a cyanide source. Another approach involves the use of tosylmethyl isocyanide (TosMIC) in reactions like the Van Leusen oxazole synthesis.[1][2]
Q3: What are the key considerations when scaling up the Pinner reaction for this compound synthesis?
When scaling up the Pinner reaction, it is crucial to maintain anhydrous (dry) conditions to prevent the formation of ester byproducts. Temperature control is also critical, as the intermediate Pinner salt can be thermally unstable. Efficient mixing becomes increasingly important at a larger scale to ensure uniform reaction conditions.
Q4: Are oxazole rings generally stable under the conditions of a Pinner reaction?
Oxazole rings are generally thermally stable.[3][4] However, they can be sensitive to strong acidic conditions, which are often employed in the Pinner reaction.[5] Ring opening can occur, especially at elevated temperatures in the presence of acid and water. Therefore, careful control of reaction conditions is necessary to maintain the integrity of the oxazole ring.
Q5: What are the common impurities or byproducts in the synthesis of this compound?
Common impurities can arise from several sources:
-
From the Pinner Reaction: Hydrolysis of the intermediate imidate or the final amidine can lead to the formation of the corresponding ester or carboxylic acid and amide, respectively.[6]
-
Incomplete Reaction: Unreacted oxazole-4-carbonitrile may remain.
-
Ring Opening: Degradation of the oxazole ring under harsh acidic conditions can lead to various acyclic byproducts.
Q6: What purification methods are recommended for this compound on a large scale?
Due to the basic nature of the amidine group, purification can often be achieved by crystallization of the hydrochloride salt. This method is generally scalable and can be effective in removing non-basic impurities. If chromatographic purification is necessary, careful selection of the stationary and mobile phases is required to avoid product loss on the column, which can be an issue with basic compounds like amidines. Recrystallization from a suitable solvent system is also a viable option for purification.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of oxazole-4-carbonitrile to the Pinner salt | 1. Presence of water in the reaction mixture. 2. Insufficient acid catalyst. 3. Low reactivity of the nitrile. | 1. Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the amount of anhydrous HCl gas or other acid catalyst. 3. Consider using a more reactive alcohol (e.g., methanol or ethanol) or a stronger Lewis acid to promote the reaction.[5][6] |
| Formation of significant amounts of ester or amide byproduct | 1. Presence of moisture during the Pinner reaction or work-up. 2. Hydrolysis of the Pinner salt or amidine during isolation. | 1. Use anhydrous solvents and reagents. Ensure the work-up is performed under anhydrous conditions until the amidine is isolated as a stable salt. 2. Adjust the pH during work-up and purification to maintain the stability of the amidine. Avoid prolonged exposure to aqueous acidic or basic conditions. |
| Decomposition of the oxazole ring | 1. Excessively harsh acidic conditions (high concentration or temperature). 2. Prolonged reaction times at elevated temperatures. | 1. Use the minimum effective concentration of acid. Consider using a milder acid catalyst if possible. Maintain a low reaction temperature. 2. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. |
| Difficulty in isolating the final product | 1. The product may be highly soluble in the reaction solvent. 2. The product may be unstable as a free base.[8] | 1. After the reaction, precipitate the product as its hydrochloride salt by adding a non-polar solvent. 2. Isolate the product as a stable salt (e.g., hydrochloride) rather than the free base. |
| Poor scalability of the reaction | 1. Inefficient mixing leading to localized overheating or concentration gradients. 2. Difficulty in controlling the addition of gaseous reagents (e.g., HCl) at a large scale. | 1. Use a reactor with appropriate agitation for the scale of the reaction. 2. Consider using a solution of HCl in an anhydrous solvent for easier and more controlled addition at scale. |
Experimental Protocols
Step 1: Synthesis of Oxazole-4-carbonitrile (Illustrative Method)
This protocol is a representative method and may require optimization for specific substrates and scales.
Reaction: A suitable starting material, such as an α-hydroxy ketone, is reacted with a cyanide source in the presence of a catalyst and solvent to form the oxazole-4-carbonitrile.
Reagents and Solvents:
-
α-hydroxy ketone derivative
-
Potassium ferricyanide or other suitable cyanide source[9]
-
Copper(II) bromide or other catalyst[9]
-
Appropriate solvent (e.g., acetonitrile)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and condenser, add the α-hydroxy ketone and the solvent.
-
Add the cyanide source and the catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the oxazole-4-carbonitrile.
Step 2: Synthesis of this compound Hydrochloride (Pinner Reaction)
Reaction: The oxazole-4-carbonitrile is reacted with an anhydrous alcohol in the presence of hydrogen chloride gas to form the corresponding imidate hydrochloride (Pinner salt), which is then treated with ammonia to yield the this compound hydrochloride.
Reagents and Solvents:
-
Oxazole-4-carbonitrile
-
Anhydrous ethanol or methanol
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia
-
Anhydrous diethyl ether or other suitable non-polar solvent
Procedure:
-
Dissolve the oxazole-4-carbonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a reaction vessel equipped for gas inlet and maintained under a dry, inert atmosphere.
-
Cool the solution in an ice bath (0-5 °C).
-
Bubble anhydrous hydrogen chloride gas through the solution with stirring. Monitor the formation of the Pinner salt, which may precipitate.
-
After the reaction is complete (as determined by TLC or HPLC), stop the flow of HCl gas and stir the resulting suspension at low temperature.
-
Filter the precipitated Pinner salt under a blanket of dry nitrogen and wash with anhydrous diethyl ether.
-
Suspend the isolated Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath and bubble anhydrous ammonia gas through it.
-
Monitor the conversion to the amidine.
-
Once the reaction is complete, the resulting ammonium chloride can be filtered off.
-
The filtrate containing the this compound can be concentrated, and the product precipitated as its hydrochloride salt by the addition of a non-polar solvent.
-
The final product can be further purified by recrystallization.
Data Presentation
Table 1: Illustrative Reaction Parameters for Pinner Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Anhydrous Ethanol | Anhydrous Methanol | Anhydrous Dichloromethane |
| Temperature | 0 °C | Room Temperature | -10 °C |
| Reaction Time | 12 hours | 8 hours | 24 hours |
| Yield (%) | Varies with substrate | Varies with substrate | Varies with substrate |
| Purity (%) | Dependent on conditions | Dependent on conditions | Dependent on conditions |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for the scalable synthesis of this compound was not available in the search results. Actual results will vary based on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to byproduct formation during oxazole ring closure reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Robinson-Gabriel synthesis of oxazoles?
A1: In the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, the formation of byproducts is highly dependent on the choice of dehydrating agent. While specific byproducts are not always fully characterized in the literature, low yields are often reported with certain strong acids, suggesting the prevalence of side reactions.[1][2] For instance, the use of phosphorus pentachloride (PCl₅) can lead to the formation of geminal dichlorides from ketone functionalities, a potential side reaction with the β-keto amide starting material.
Q2: What are the known byproducts in the Fischer oxazole synthesis?
A2: The Fischer oxazole synthesis, which proceeds from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid, is known to produce specific byproducts.[3] These include chloro-oxazoline and 2,5-disubstituted-4-oxazolidinone derivatives.[3] The formation of the chloro-oxazoline is a mechanistic intermediate that, under certain conditions, may be isolated as a byproduct if the final elimination of HCl is incomplete.[3]
Q3: My Robinson-Gabriel reaction is giving a low yield. What are the possible causes and solutions?
A3: Low yields in the Robinson-Gabriel synthesis can stem from several factors:
-
Choice of Dehydrating Agent: Strong dehydrating agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃) can sometimes lead to charring and the formation of undesired side products, resulting in lower yields of the desired oxazole.[2]
-
Incomplete Cyclization: The intramolecular cyclization may not go to completion, leaving unreacted starting material.
-
Solution: Ensure anhydrous reaction conditions, as water can interfere with the dehydrating agent. Increasing the reaction temperature or time may also drive the cyclization to completion, but this should be done cautiously to avoid decomposition.
-
-
Side Reactions of Starting Materials: The 2-acylamino-ketone starting material may undergo side reactions depending on the specific functional groups present in the molecule.
-
Solution: Protect sensitive functional groups prior to the cyclization reaction.
-
Q4: How can I minimize the formation of chloro-oxazoline and oxazolidinone byproducts in the Fischer oxazole synthesis?
A4: The formation of these byproducts in the Fischer oxazole synthesis is influenced by reaction conditions:
-
Anhydrous Conditions: The reaction is sensitive to moisture. The presence of water can lead to the hydrolysis of intermediates, potentially favoring the formation of the oxazolidinone byproduct.[3]
-
Solution: Use anhydrous solvents (typically dry ether) and reagents, and ensure that the hydrogen chloride gas is dry.[3]
-
-
Reaction Temperature and Time: Prolonged reaction times or elevated temperatures might promote side reactions.
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Running the reaction at lower temperatures may also help to minimize byproduct formation.
-
Q5: What are the best practices for purifying oxazoles from reaction byproducts?
A5: Purification of oxazoles often involves standard laboratory techniques, but the specific strategy will depend on the properties of the desired product and the impurities.
-
Recrystallization: This is a common and effective method for purifying solid oxazole products. A suitable solvent system should be chosen where the oxazole has high solubility at elevated temperatures and low solubility at room temperature or below, while the byproducts remain soluble. For example, 2,5-diphenyloxazole can be recrystallized from toluene or petroleum ether.[2]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating oxazoles from both polar and non-polar byproducts. The choice of eluent is crucial for achieving good separation. A gradient of solvents, such as hexane and ethyl acetate, is often employed.[1][6]
-
Acid-Base Extraction: Since oxazoles are weakly basic, they can sometimes be separated from non-basic impurities by extraction with an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guides
Robinson-Gabriel Synthesis: Low Yield
| Symptom | Possible Cause | Troubleshooting Step |
| Low to no product formation, significant starting material remaining. | Incomplete reaction due to insufficient dehydrating agent or non-optimal reaction conditions. | Increase the equivalents of the dehydrating agent. If using a solid acid catalyst like PPA, ensure good mixing. Cautiously increase the reaction temperature and monitor by TLC. |
| Complex mixture of products observed by TLC/NMR. | Decomposition of starting material or product due to harsh dehydrating agent or high temperature. | Switch to a milder dehydrating agent (e.g., from H₂SO₄ to PPA or Burgess reagent).[2][5] Run the reaction at a lower temperature for a longer duration. |
| Formation of a significant amount of a polar byproduct. | Possible hydrolysis of intermediates if water is present. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Fischer Oxazole Synthesis: Presence of Byproducts
| Symptom | Possible Cause | Troubleshooting Step |
| Isolation of a significant amount of chloro-oxazoline intermediate. | Incomplete elimination of HCl from the chloro-oxazoline intermediate. | Ensure a sufficient stream of dry HCl gas is passed through the reaction mixture to drive the reaction to completion.[3] Upon workup, boiling the product hydrochloride in alcohol can facilitate the elimination.[3] |
| Presence of a significant amount of oxazolidinone byproduct. | Presence of water in the reaction mixture leading to hydrolysis of intermediates. | Use freshly distilled, anhydrous solvents. Dry the HCl gas by passing it through a drying tube containing a suitable desiccant (e.g., calcium chloride). |
| Difficulty in precipitating the oxazole hydrochloride product. | The product may be more soluble in the reaction solvent than expected. | Try cooling the reaction mixture to a lower temperature (e.g., in an ice bath or freezer) to induce precipitation. If precipitation does not occur, carefully remove the solvent under reduced pressure and proceed with the workup to isolate the free base. |
Data Presentation
| Dehydrating Agent | Reported Yield of Oxazole | Common Issues / Byproducts | Reference(s) |
| Concentrated H₂SO₄ | Low | Charring, significant byproduct formation | [2] |
| Phosphorus Pentachloride (PCl₅) | Low | Formation of chlorinated byproducts | [2] |
| Phosphoryl Chloride (POCl₃) | Low | Complex reaction mixtures | [2] |
| Polyphosphoric Acid (PPA) | 50-60% | Can be viscous and difficult to stir | [2] |
| Triphenylphosphine / Iodine | Good | - | [4] |
| Burgess Reagent | Good | - | [5] |
Experimental Protocols
Key Experiment 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole using Polyphosphoric Acid (PPA)
Objective: To synthesize a 2,5-disubstituted oxazole from a 2-acylamino-ketone via cyclodehydration using PPA.
Materials:
-
2-acylamino-ketone (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 times the weight of the 2-acylamino-ketone)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the 2-acylamino-ketone.
-
Carefully add the polyphosphoric acid to the flask. The mixture will be viscous.
-
Heat the mixture with stirring to the desired temperature (typically 100-150 °C) and maintain for the required time (monitor by TLC).
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully and slowly pour the viscous reaction mixture onto crushed ice or into an ice-water bath with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxazole.
-
Purify the crude product by recrystallization or column chromatography.
Key Experiment 2: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole
Objective: To synthesize 2,5-diphenyloxazole from mandelonitrile (a cyanohydrin) and benzaldehyde.[6]
Materials:
-
Mandelonitrile (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (HCl) gas
-
Water
-
Round-bottom flask, gas dispersion tube, magnetic stirrer, ice bath
Procedure:
-
Dissolve mandelonitrile and benzaldehyde in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the flask in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution. A precipitate of the oxazole hydrochloride will begin to form.[3]
-
Continue passing HCl gas through the solution until the reaction is complete (monitor by TLC).
-
Collect the precipitated 2,5-diphenyloxazole hydrochloride by filtration.
-
To obtain the free base, the hydrochloride salt can be treated with water or boiled in alcohol.[3]
-
The resulting 2,5-diphenyloxazole can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Mandatory Visualization
Caption: Robinson-Gabriel synthesis mechanism, highlighting the pathway to the oxazole and potential byproduct formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, characterization, computational chemical studies and antiproliferative activity of some heterocyclic systems derived from 3-(3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one | Semantic Scholar [semanticscholar.org]
- 6. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
Catalyst Selection for Efficient Oxazole-4-carboximidamide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the selection of catalysts and reaction conditions for the efficient synthesis of Oxazole-4-carboximidamide. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is a 2-substituted-5-amino-4-cyano-1,3-oxazole.[1] The cyano group at the C4 position serves as the anchor for the formation of the carboximidamide (amidine) functionality.
Q2: Which catalytic methods are primarily used to convert the cyano group to a carboximidamide?
A2: There are two primary catalytic approaches for this transformation:
-
The Pinner Reaction: This classical method involves the acid-catalyzed reaction of the nitrile with an alcohol to form an intermediate Pinner salt (an imidate salt), which is then treated with ammonia or an amine to yield the amidine.[2][3][4]
-
Metal-Catalyzed Direct Amination: More modern approaches utilize transition metal catalysts, most notably copper, to directly couple an amine with the nitrile group.[5]
Q3: What are the key considerations when choosing between the Pinner reaction and a metal-catalyzed approach?
A3: The choice of method depends on several factors:
-
Substrate Tolerance: The Pinner reaction uses strong acidic conditions, which might not be suitable for substrates with acid-labile functional groups.[6] Metal-catalyzed methods often employ milder conditions.
-
Reagent Handling: The Pinner reaction typically requires anhydrous conditions and the handling of corrosive reagents like HCl gas.[6]
-
Catalyst Cost and Availability: While classic, the Pinner reaction does not require expensive metal catalysts. Copper catalysts are generally inexpensive and readily available.
-
Environmental Concerns: The Pinner reaction can generate significant salt waste during workup.[6]
Catalyst and Method Selection Guide
The following table summarizes the common catalytic systems for the synthesis of amidines from nitriles, which can be adapted for this compound synthesis.
| Catalytic System | Typical Catalyst | Key Reagents | Temperature | Reaction Time | Reported Yields (General) | Notes |
| Pinner Reaction | Strong Acid (e.g., HCl) | Alcohol (e.g., Ethanol), Ammonia/Amine | Low to RT | Several hours to days | Moderate to Good | Sensitive to moisture. Can be problematic for electron-deficient nitriles.[2][4] |
| Copper-Catalyzed Amination | Cu(I) or Cu(II) salts (e.g., CuI, CuCl, Cu(OAc)₂) | Amine, Base (e.g., K₂CO₃, Cs₂CO₃) | 80-120 °C | 12-24 hours | Good to Excellent | Often requires a ligand for the copper catalyst, though ligand-free systems have been developed.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Pinner Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Pinner Salt (Imidate Hydrochloride)
-
Suspend the 2-substituted-4-cyano-oxazole in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains at 0 °C.
-
Seal the flask and allow it to stand at room temperature for 24-48 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
The Pinner salt will typically precipitate as a white solid. Collect the solid by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to the Amidine
-
Dissolve the crude Pinner salt in anhydrous ethanol at 0 °C.
-
Bubble anhydrous ammonia gas through the solution for 1-2 hours.
-
Alternatively, add a solution of ammonia in ethanol to the Pinner salt solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Synthesis of this compound
This protocol is based on general procedures for copper-catalyzed amination of aryl nitriles and should be optimized.
-
To a sealed tube, add the 2-substituted-4-cyano-oxazole (1.0 mmol), a copper(I) catalyst such as CuI (0.1 mmol, 10 mol%), a ligand (if required, e.g., a diamine ligand, 0.2 mmol, 20 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine source (e.g., a solution of ammonia in a suitable solvent or an ammonium salt) and a high-boiling point solvent (e.g., DMF or DMSO).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Nitrile (Pinner Reaction) | - Insufficient acid catalyst.- Presence of moisture.- Electron-withdrawing nature of the oxazole ring deactivates the nitrile. | - Ensure anhydrous conditions and reagents.- Increase the reaction time and/or temperature.- Use a stronger Lewis acid catalyst in place of HCl. |
| Formation of Amide Byproduct (Pinner Reaction) | - Hydrolysis of the intermediate Pinner salt by trace amounts of water. | - Strictly maintain anhydrous conditions throughout the reaction and workup. |
| Low Yield of Amidine (Copper-Catalyzed) | - Inactive catalyst.- Inappropriate ligand or base.- Insufficient reaction temperature or time. | - Use a freshly opened or properly stored copper catalyst.- Screen different ligands and bases.- Increase the reaction temperature and/or time. |
| Decomposition of Starting Material | - The oxazole ring may be unstable under the reaction conditions (especially strong acid or high temperatures). | - For the Pinner reaction, use milder conditions or a Lewis acid catalyst.- For the copper-catalyzed reaction, screen for lower reaction temperatures. |
| Difficulty in Product Isolation | - The amidine product may be highly polar or water-soluble. | - Use a more polar eluent system for chromatography.- Consider salt formation to aid in precipitation and purification. |
Visualizing the Synthetic Pathways
To aid in understanding the reaction mechanisms, the following diagrams illustrate the key synthetic routes.
Caption: The Pinner reaction pathway for this compound synthesis.
Caption: A simplified representation of the copper-catalyzed amination of a 4-cyano-oxazole.
Caption: A general troubleshooting workflow for optimizing the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
Validation & Comparative
Validating the Mechanism of Action of Oxazole-4-carboximidamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of the novel compound Oxazole-4-carboximidamide. Due to the limited publicly available data on this specific molecule, we present a hypothesized mechanism of action based on the known therapeutic activities of related oxazole derivatives.[1][2][3][4] This guide outlines the necessary experimental protocols to test this hypothesis, presenting a clear pathway for its validation and comparison against established alternatives.
Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Many oxazole-containing compounds exhibit anti-inflammatory properties. A well-established mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[3] The approved non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, itself an oxazole derivative, functions as a COX inhibitor.[3] Therefore, we hypothesize that this compound may exert its effects through the inhibition of COX-1 and/or COX-2.
Below is a proposed signaling pathway illustrating the potential role of this compound.
Experimental Validation Workflow
To validate the proposed mechanism of action, a multi-step experimental approach is recommended. This workflow is designed to first identify the molecular target and then characterize the compound's activity in both biochemical and cellular systems.
Detailed Experimental Protocols
Target Identification: Affinity Chromatography-Mass Spectrometry
Objective: To identify the direct binding partners of this compound in a cellular lysate.
Methodology:
-
Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., human macrophage-like U937 cells).
-
Affinity Chromatography: Incubate the cell lysate with the immobilized this compound beads. Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins using a high concentration of free this compound or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: Identify the eluted proteins using one-dimensional SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched by the this compound bait.
Biochemical Assay: COX-1 and COX-2 Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Inhibitor Preparation: Prepare a dilution series of this compound and a known COX inhibitor (e.g., ibuprofen or celecoxib) as a positive control.
-
Enzyme Reaction: In a 96-well plate, incubate the COX enzyme with the test compounds for a specified period. Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Cell-Based Assay: Lipopolysaccharide (LPS)-Induced Prostaglandin Production
Objective: To assess the ability of this compound to inhibit prostaglandin production in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line, such as RAW 264.7 murine macrophages, in appropriate media.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a control inhibitor.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using an ELISA kit.
-
Data Analysis: Determine the effect of this compound on LPS-induced PGE2 production and calculate the cellular IC50 value.
Comparative Data Presentation
The following tables illustrate how the quantitative data from the proposed experiments should be structured for clear comparison.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Non-selective) | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (COX-2 selective) | Experimental Value | Experimental Value | Calculated Value |
Table 2: Cellular Inhibition of Prostaglandin Production
| Compound | Cellular IC50 for PGE2 Reduction (µM) |
| This compound | Experimental Value |
| Ibuprofen | Experimental Value |
| Celecoxib | Experimental Value |
Logical Comparison with an Alternative Inhibitor
The diagram below illustrates the decision-making process for characterizing this compound in comparison to a known non-selective COX inhibitor like Ibuprofen.
By following this structured approach, researchers can systematically validate the hypothesized mechanism of action of this compound, generate robust comparative data, and make informed decisions about its potential as a novel therapeutic agent.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Oxazole-4-Carboxamide Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Oxazole-4-carboxamide analogs, detailing their structure-activity relationships (SAR) as potent inducers of apoptosis. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
A series of 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis, a critical process of programmed cell death that is often dysregulated in cancer.[1] The structure-activity relationship of these compounds has been explored to understand how chemical modifications influence their biological activity, offering a roadmap for the design of more effective anticancer agents.
Comparative Analysis of Biological Activity
The potency of various Oxazole-4-carboxamide analogs was evaluated using a cell-based caspase high-throughput screening (HTS) assay and a cell viability assay in the human colorectal carcinoma cell line, DLD-1. The half-maximal effective concentration (EC50) for apoptosis induction and the half-maximal growth inhibition concentration (GI50) are summarized below.
| Compound ID | R1 Substitution | R2 Substitution | Apoptosis Induction EC50 (nM)[1] | Growth Inhibition GI50 (nM)[1] |
| 1a | H | H | >10000 | >10000 |
| 1b | H | 4-F | 2800 | 1800 |
| 1c | H | 4-Cl | 1500 | 980 |
| 1d | H | 4-CH3 | 3500 | 2500 |
| 1e | H | 4-OCH3 | 6700 | 4300 |
| 1f | 4-F | H | 890 | 650 |
| 1g | 4-Cl | H | 750 | 540 |
| 1h | 4-CH3 | H | 1200 | 890 |
| 1i | 4-OCH3 | H | 2300 | 1600 |
| 1j | 4-Cl | 4-Cl | 450 | 320 |
| 1k | 4-Cl | 2,4-di-Cl | 270 | 229 |
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features that govern the pro-apoptotic activity of this class of compounds:
-
Substitution on the Phenyl Rings: Unsubstituted analog 1a was inactive. Halogen substitutions, particularly chlorine, on either phenyl ring (R1 or R2) significantly enhanced potency.
-
Position of Substitution: For single substitutions on the R1 phenyl ring, the para-position (4-position) was generally favorable.
-
Multiple Substitutions: Di-substitution with chlorine at the 2 and 4 positions of the R2 phenyl ring, combined with a 4-chloro substitution on the R1 phenyl ring (compound 1k ), resulted in the most potent analog in this series.[1]
References
Comparative Efficacy of Oxazole-Containing Compounds: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. While specific data on Oxazole-4-carboximidamide is limited in publicly available research, this guide provides a comparative overview of the in vitro and in vivo efficacy of various structurally related oxazole and isoxazole derivatives. This analysis is based on experimental data from several key studies, offering insights into their therapeutic potential.
In Vitro Anticancer Efficacy of Oxazole Derivatives
The in vitro cytotoxic activity of novel oxazole and isoxazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: In Vitro Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2d | Hep3B (Liver) | ~23 | [1] |
| HeLa (Cervical) | 15.48 | [1] | |
| 2e | Hep3B (Liver) | ~23 | [1] |
| 2a | MCF-7 (Breast) | 39.80 | [1] |
| Doxorubicin (Control) | - | - |[1] |
Table 2: In Vitro Anticancer Activity of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles
| Compound | Cell Line Subpanel | Cancer Type | Effect | Reference |
|---|---|---|---|---|
| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer | Glioblastoma, Gliosarcoma | Cytostatic | [2] |
| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung Cancer | Carcinoma | Anti-proliferative | [2] |
| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Lung | Pleural Mesothelioma | Cytotoxic |[2] |
In Vitro Antimicrobial Efficacy of Oxazole and Oxadiazole Derivatives
Oxazole-containing compounds have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Table 3: In Vitro Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 6 | E. coli | 12.5 | - | - | [3] |
| P. aeruginosa | 25 | - | - | [3] | |
| 8 | S. aureus | 25 | - | - | [3] |
| 7 | S. pyogenes | 12.5 | C. albicans | - | [3] |
| 5 | - | - | A. niger | 100 | [3] |
| - | - | A. clavatus | 12.5 | [3] | |
| 9 | Various bacterial strains | 12.5-100 | - | - | [3] |
| 10 | - | - | C. albicans | - | [3] |
| - | - | A. flavus | - | [3] | |
| 11 | P. aeruginosa | 2-8 | - | - | [3] |
| E. coli | 2-8 | - | - | [3] |
| | S. pneumoniae | 2-8 | - | - |[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of oxazole derivatives.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are seeded in 96-well plates and incubated.[4]
-
The cells are then treated with various concentrations of the test compounds and a control drug (e.g., Doxorubicin).[1]
-
After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Living cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The IC50 values are calculated from the dose-response curves.[4]
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Methodology:
-
A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
-
Signaling Pathways and Mechanisms of Action
Oxazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6][7]
-
Tubulin Inhibition: Some oxazole derivatives bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[8][9]
-
Kinase Inhibition: Several oxazole compounds act as inhibitors of protein kinases that are crucial for cell signaling, including those in the EGFR and PI3K/Akt/mTOR pathways.[8][10]
-
STAT3 Inhibition: Oxazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is involved in cancer cell survival and proliferation.[8]
-
DNA Topoisomerase Inhibition: Certain oxazoles can inhibit DNA topoisomerase enzymes, leading to DNA damage and cell death.[8]
Below is a simplified representation of a generic kinase inhibition pathway targeted by some oxazole derivatives.
This diagram illustrates how an oxazole derivative can inhibit a receptor tyrosine kinase, thereby blocking downstream signaling through the PI3K/Akt/mTOR pathway, which ultimately reduces cell proliferation and survival.
Experimental Workflow
The general workflow for the evaluation of novel oxazole compounds is a multi-step process, from synthesis to in vivo testing.
This flowchart outlines the typical progression from the initial synthesis and characterization of oxazole derivatives to their evaluation in in vitro assays and subsequent in vivo studies in animal models to assess their therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparison of spectroscopic data for oxazole isomers
A Comparative Guide to the Spectroscopic Data of Oxazole Isomers
This guide provides a detailed comparison of the spectroscopic data for oxazole and its common isomers, isoxazole and thiazole. The information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and differentiation of these important heterocyclic compounds.
Overview of Isomers
Oxazole, isoxazole, and thiazole are five-membered heterocyclic aromatic compounds that are structural isomers or bioisosteres. They share the same molecular formula, C₃H₃NO (for oxazole and isoxazole) or a closely related one (C₃H₃NS for thiazole), but differ in the arrangement of their heteroatoms. This structural difference leads to distinct spectroscopic properties that allow for their unambiguous identification.
-
Oxazole : Contains an oxygen atom at position 1 and a nitrogen atom at position 3.
-
Isoxazole : Contains an oxygen atom at position 1 and a nitrogen atom at position 2.
-
Thiazole : A sulfur analog of oxazole, with a sulfur atom at position 1 and a nitrogen atom at position 3. It is often studied alongside oxazole due to its similar chemical properties.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for oxazole, isoxazole, and thiazole.
¹H NMR Spectroscopy Data
Solvent: CDCl₃
| Compound | H2 | H3 | H4 | H5 |
| Oxazole | ~7.95 ppm (s) | - | ~7.09 ppm (s) | ~7.69 ppm (s) |
| Isoxazole | - | ~8.17 ppm (d) | ~6.35 ppm (dd) | ~8.45 ppm (d) |
| Thiazole | ~8.78 ppm (dd) | - | ~7.33 ppm (dd) | ~7.89 ppm (dd) |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃
| Compound | C2 | C3 | C4 | C5 |
| Oxazole | ~150.6 ppm | - | ~125.5 ppm | ~138.3 ppm |
| Isoxazole | - | ~157.9 ppm | ~102.8 ppm | ~149.8 ppm |
| Thiazole | ~153.5 ppm | - | ~119.0 ppm | ~143.7 ppm |
Infrared (IR) Spectroscopy Data
Key vibrational frequencies (cm⁻¹) for characteristic bond stretches.
| Compound | C-H Stretch (aromatic) | Ring Stretch | C-O-C Stretch | C=N Stretch |
| Oxazole | ~3125-3150 | ~1537, 1498, 1326[1] | ~1045-1143[1] | ~1580 |
| Isoxazole | ~3120-3140 | ~1570, 1420 | ~1020-1150 | ~1600 |
| Thiazole | ~3080-3120 | ~1480, 1380, 1315 | - | ~1510 |
Mass Spectrometry (MS) Data
Primary fragmentation patterns observed under electron ionization (EI).
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Fragmentation Notes |
| Oxazole | 69 | 68, 42, 41, 40[2] | Loss of H, HCN, HCCO, and CO are common pathways[2]. |
| Isoxazole | 69 | 41, 40, 39 | Ring cleavage often initiated by N-O bond breaking. |
| Thiazole | 85 | 58, 59, 45 | Fragmentation typically involves the loss of HCN or C₂H₂. |
Experimental Protocols
The data presented were obtained using standard spectroscopic techniques as detailed below.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for structural elucidation.
Methodology:
-
Sample Preparation : A 5-10 mg sample of the purified compound (oxazole, isoxazole, or thiazole) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
Instrumentation : Spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.[3][4][5]
-
¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. A wider spectral width (~220 ppm) and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.
For more complex structures, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity between atoms.[6][7][8]
IR Spectroscopy
Objective: To identify functional groups and characteristic bond vibrations within the molecule.
Methodology (Thin Film for Liquids):
-
Sample Preparation : Since oxazole and its isomers are often liquids, the "neat" or thin-film method is straightforward.[9] A single drop of the pure liquid sample is placed between two salt plates (e.g., NaCl or KBr).[9]
-
Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample "sandwich" is then placed in the instrument's sample holder.[9] The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.
Alternative Methodology (KBr Pellet for Solids):
-
Sample Preparation : For solid derivatives, 1-2 mg of the compound is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9] The mixture is then pressed into a thin, transparent disk using a hydraulic press.[9]
-
Data Acquisition : The KBr disk is placed in a sample holder and the spectrum is acquired as described above.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity.
Methodology:
-
Sample Preparation : A dilute solution of the sample (typically ~100 ppm) is prepared in a volatile organic solvent like dichloromethane or hexane.[10]
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (often a quadrupole analyzer) is used.[11][12]
-
Gas Chromatography : 1 µL of the sample solution is injected into the GC inlet, where it is vaporized.[13] An inert carrier gas (e.g., Helium) carries the vaporized sample through a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and column interaction.
-
Mass Spectrometry : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is commonly used, where the molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.[12]
-
Data Acquisition : The mass analyzer scans a mass range (e.g., m/z 35-500) to detect the molecular ion and its fragment ions. The software records the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.
-
Data Analysis : The mass spectrum of the peak corresponding to the compound of interest is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a "fingerprint" for structural confirmation, often compared against a spectral library (e.g., NIST).
Visualization of Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of oxazole isomers.
Caption: Logical workflow for isomer differentiation.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. rsc.org [rsc.org]
- 5. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webassign.net [webassign.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Biological Target Validation of Mitoxantrone, an Oxazole-Related Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mitoxantrone, a potent antineoplastic agent with an oxazole-like structure, and its alternatives. We delve into the experimental data supporting its biological target validation, detailed methodologies for key experiments, and its performance against other topoisomerase II inhibitors.
Executive Summary
Mitoxantrone is a synthetic anthracenedione derivative that functions as a topoisomerase II inhibitor. Its primary mechanism of action involves the intercalation into DNA and the disruption of topoisomerase II-mediated DNA repair, leading to double-strand breaks and ultimately, cell death. This guide will compare Mitoxantrone with two other widely used topoisomerase II inhibitors, Doxorubicin and Etoposide, focusing on their efficacy, toxicity, and the molecular pathways they influence.
Comparative Performance of Topoisomerase II Inhibitors
The efficacy of Mitoxantrone and its alternatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these drugs.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mitoxantrone | HL-60 | Acute Promyelocytic Leukemia | 0.008 | [1] |
| THP-1 | Acute Monocytic Leukemia | 0.004 | [1] | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | [2] |
| HepG2 | Liver Cancer | 12.18 | [2] | |
| HeLa | Cervical Cancer | 2.92 | [2] | |
| A549 | Lung Cancer | > 20 | [2] | |
| Etoposide | MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | [3] |
| HepG2 | Liver Cancer | 30.16 | [3] | |
| BGC-823 | Gastric Cancer | 43.74 | [3] | |
| SK-N-SH | Neuroblastoma | 0.3 - 1 | [4] | |
| SK-N-AS | Neuroblastoma | 0.6 - 80 | [4] |
Clinical Trial Outcomes: A Head-to-Head Comparison
Clinical studies provide crucial insights into the real-world performance of these drugs.
Mitoxantrone vs. Doxorubicin in Metastatic Breast Cancer
A randomized clinical trial compared Mitoxantrone (14 mg/m²) with Doxorubicin (75 mg/m²) in patients with metastatic breast cancer who had failed one prior chemotherapy regimen.[5]
| Outcome | Mitoxantrone | Doxorubicin | P-value |
| Response Rate | 20.6% | 29.3% | 0.07 |
| Median Response Duration | 151 days | 126 days | 0.16 |
| Median Time to Treatment Failure | 70 days | 104 days | 0.36 |
| Median Survival | 273 days | 268 days | 0.40 |
| Severe Nausea & Vomiting | 9.5% | 25.3% | < 0.001 |
| Severe Stomatitis & Mucositis | 0.6% | 8.4% | 0.001 |
| Severe Alopecia | 5.1% | 61.0% | < 0.001 |
While Doxorubicin showed a marginally higher response rate, Mitoxantrone demonstrated a significantly better toxicity profile, with a lower incidence of severe nausea, vomiting, stomatitis, and alopecia.[5] Another study also concluded that Mitoxantrone is as active as doxorubicin in patients with stage IV breast cancer but causes significantly less toxicity.[6]
Mitoxantrone and Etoposide in Refractory Acute Myeloid Leukemia (AML)
A retrospective study evaluated the efficacy of Mitoxantrone and Etoposide in AML patients who did not respond to initial induction therapy.[7]
| Patient Group (by Cytogenetics) | Complete Remission (CR) Rate |
| Favorable | 100% (3/3) |
| Standard | 58% (19/33) |
| Unfavorable | 19% (4/21) |
The combination of Mitoxantrone and Etoposide proved to be an active and well-tolerated regimen, particularly in patients with favorable and standard cytogenetics.[7] Another study on relapsed AML showed an overall response rate of 25% with the combination, with a median overall survival of 7.4 months.[8][9]
Experimental Protocols for Target Validation
The inhibition of topoisomerase II is a key validation step for these drugs. Below are detailed protocols for two common assays.
Kinetoplast DNA (kDNA) Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked DNA circles found in kinetoplasts.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II Reaction Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 3 mg/mL BSA)
-
10x ATP Buffer (20 mM ATP)
-
5x Stop Buffer/Gel Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
1% Agarose gel in TAE buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare a 5x Complete Assay Buffer by mixing equal volumes of 10x Topoisomerase II Reaction Buffer and 10x ATP Buffer. This should be prepared fresh.[10]
-
On ice, assemble the reaction mixture in a final volume of 20 µL:
-
Water to final volume
-
4 µL of 5x Complete Assay Buffer
-
0.2 µg of kDNA
-
Test compound (e.g., Mitoxantrone) at various concentrations
-
Topoisomerase II enzyme (add last)
-
-
Incubate the reaction at 37°C for 30 minutes.[10]
-
Stop the reaction by adding 4 µL of 5x Stop Buffer.[10]
-
(Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.[11]
-
Load the samples onto a 1% agarose gel containing a DNA stain.[11]
-
Run the gel at a high voltage (e.g., 100-250V) until the dye front has migrated sufficiently.[11]
-
Visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel as distinct bands, while the catenated kDNA will remain in the well.
Supercoiled Plasmid DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax a supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)
-
30x ATP solution (e.g., 30 mM)
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in TAE buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture in a final volume of 30 µL:
-
3 µL of 10x Assay Buffer
-
1 µL of 30x ATP
-
0.5 µg of supercoiled pBR322
-
Water to final volume
-
Test compound at various concentrations
-
Topoisomerase II enzyme (add last)[12]
-
-
Mix gently and incubate at 37°C for 30 minutes.[12]
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.[12]
-
Vortex briefly and centrifuge for 2 minutes.[12]
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.[12]
-
Run the gel at approximately 85V for 2 hours.[12]
-
Stain the gel with a DNA stain, destain, and visualize under a UV transilluminator.[12] Relaxed DNA will migrate slower than supercoiled DNA.
Signaling Pathways and Resistance Mechanisms
The efficacy of topoisomerase II inhibitors can be influenced by the cellular DNA damage response and other signaling pathways.
Non-Homologous End Joining (NHEJ) Pathway
Mitoxantrone-induced double-strand breaks are primarily repaired by the Non-Homologous End Joining (NHEJ) pathway. This pathway is a key mechanism of resistance to Mitoxantrone.
ERK1/2 Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation and survival. Activation of the ERK1/2 pathway can contribute to resistance to topoisomerase II inhibitors.
Conclusion
Mitoxantrone remains a valuable therapeutic agent in the treatment of various cancers. While it shares a common target with Doxorubicin and Etoposide, its distinct chemical structure and resulting toxicity profile make it a preferable option in certain clinical scenarios. Understanding the nuances of its biological target validation and the cellular pathways that influence its efficacy is crucial for the continued development of effective cancer therapies. This guide provides a foundational comparison to aid researchers in their pursuit of novel and improved treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. apexbt.com [apexbt.com]
- 4. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized clinical trial comparing mitoxantrone with doxorubicin in previously treated patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial comparing mitoxantrone with doxorubicin in patients with stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Mitoxantrone and Etoposide for the Treatment of Acute Myeloid Leukemia Patients in First Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitoxantrone and Etoposide for the Treatment of Acute Myeloid Leu...: Ingenta Connect [ingentaconnect.com]
- 10. topogen.com [topogen.com]
- 11. topogen.com [topogen.com]
- 12. inspiralis.com [inspiralis.com]
A Guide to Cross-Reactivity Profiling of Novel Compounds: A Case Study Approach with Oxazole-4-carboximidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents requires a thorough understanding of their biological specificity. While a compound may be designed to interact with a specific target, off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide provides a comprehensive overview of the methodologies and data interpretation for cross-reactivity studies, using the hypothetical compound "Oxazole-4-carboximidamide" as a case study. Due to the absence of publicly available data on this compound, this document will serve as a practical framework for researchers to design and interpret their own cross-reactivity profiling experiments.
General Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is crucial for identifying potential off-target interactions. The following workflow outlines the key steps in a comprehensive cross-reactivity study.
Caption: A generalized workflow for assessing the cross-reactivity of a novel chemical entity.
Key Experimental Protocols
A comprehensive cross-reactivity assessment involves screening the compound against large panels of diverse biological targets. Below are detailed methodologies for key screening platforms.
Kinase Profiling
Protein kinases are a large family of enzymes that are common off-target liabilities for many small molecule drugs.[1][2]
-
Principle: The ability of the test compound to inhibit the activity of a large panel of purified kinases is measured. Radiometric assays, such as the HotSpotSM assay, are considered the gold standard as they directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[1] Fluorescence-based and luminescence-based assays are also widely used for their high-throughput capabilities.[3]
-
Methodology (Radiometric Assay Example):
-
A panel of purified protein kinases is assembled.
-
Each kinase is incubated with its specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).
-
The test compound (e.g., this compound) is added at a fixed concentration (e.g., 10 µM) to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, often by spotting the mixture onto filter paper that binds the substrate.[1]
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to a vehicle control.
-
G-Protein Coupled Receptor (GPCR) Screening
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs. Off-target interactions with GPCRs can lead to a wide range of physiological effects.[4][5]
-
Principle: The ability of the test compound to either bind to or modulate the function of a panel of GPCRs is assessed. Binding assays measure the displacement of a radiolabeled or fluorescently labeled ligand from the receptor. Functional assays measure the downstream signaling events upon receptor activation or inhibition, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.[6][7]
-
Methodology (Calcium Flux Assay Example for Gq-coupled GPCRs):
-
Cells stably expressing the target GPCR are seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
The test compound is added to the wells.
-
A known agonist for the target GPCR is then added to stimulate the receptor.
-
Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Inhibition or potentiation of the agonist-induced calcium signal by the test compound is quantified.
-
Ion Channel Screening
Ion channels are critical for the function of excitable cells, and unintended interactions can lead to significant safety concerns, particularly cardiotoxicity (e.g., hERG channel block).[8][9][10][11]
-
Principle: The effect of the test compound on the function of a panel of ion channels is measured using electrophysiological techniques. Automated patch-clamp systems allow for high-throughput screening of compound effects on ion channel currents.[11]
-
Methodology (Automated Patch-Clamp Example):
-
Cells expressing the target ion channel are cultured.
-
A single cell is captured on a microfluidic chip, and a high-resistance seal is formed between the cell membrane and the chip (gigaseal).
-
The cell membrane is ruptured to achieve whole-cell configuration, allowing control of the membrane potential and measurement of ion currents.
-
A specific voltage protocol is applied to elicit ion channel activity.
-
The test compound is perfused over the cell, and any changes in the ion channel current are recorded.
-
The percentage of block or activation is determined by comparing the current in the presence and absence of the compound.
-
Nuclear Receptor Profiling
Nuclear receptors are ligand-activated transcription factors that regulate gene expression. Off-target effects on nuclear receptors can lead to a variety of toxicities.[12][13][14]
-
Principle: The ability of the test compound to bind to and/or modulate the transcriptional activity of a panel of nuclear receptors is assessed. Ligand binding assays and cell-based reporter gene assays are common methods.[13][14]
-
Methodology (Reporter Gene Assay Example):
-
Host cells are co-transfected with two plasmids: one expressing the target nuclear receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor.
-
The transfected cells are incubated with the test compound.
-
If the compound activates the nuclear receptor, the receptor will bind to the response elements and drive the expression of the reporter gene.
-
The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured.
-
The level of reporter gene expression is indicative of the compound's ability to activate the nuclear receptor.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the on-target and off-target activities of a compound.
Table 1: Example Cross-Reactivity Data for this compound
| Target Class | Target | Assay Type | Result (% Inhibition @ 10 µM) |
| Primary Target | Target X | Biochemical | 95% |
| Kinases | Kinase A | Radiometric | 8% |
| Kinase B | Radiometric | 72% | |
| Kinase C | Radiometric | 15% | |
| GPCRs | GPCR D | Calcium Flux | 3% |
| GPCR E | cAMP | 55% | |
| Ion Channels | hERG | Automated Patch-Clamp | 12% |
| Nav1.5 | Automated Patch-Clamp | 4% | |
| Nuclear Receptors | NR F | Reporter Gene | 9% |
| NR G | Reporter Gene | 68% |
Data in this table is hypothetical and for illustrative purposes only.
Interpretation:
-
On-Target Activity: this compound shows high activity against its intended primary target.
-
Potential Off-Targets: Significant inhibition (>50%) was observed for Kinase B, GPCR E, and Nuclear Receptor G. These "hits" warrant further investigation.
-
Selectivity: The compound demonstrates good selectivity against the other tested targets, including the critical hERG channel.
Table 2: Dose-Response Analysis of Confirmed Off-Targets
| Off-Target | Assay Type | IC50 / EC50 (µM) |
| Kinase B | Radiometric | 1.2 |
| GPCR E | cAMP | 3.5 |
| Nuclear Receptor G | Reporter Gene | 0.8 |
Data in this table is hypothetical and for illustrative purposes only.
Interpretation:
The IC50/EC50 values provide a quantitative measure of the compound's potency against the identified off-targets. This data is crucial for assessing the therapeutic window and predicting potential side effects. A larger ratio between the off-target IC50 and the on-target efficacy provides a greater margin of safety.
Visualizing On-Target vs. Off-Target Activity
Signaling pathway diagrams can help to visualize the intended mechanism of action versus potential off-target effects.
Caption: On-target versus off-target signaling pathways for a hypothetical compound.
Systematic cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a tiered screening approach and utilizing a diverse range of biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for identifying potential liabilities early in the development process, ensuring the selection of drug candidates with the highest probability of success in the clinic. While specific data for this compound is not yet available, the framework presented here provides a robust guide for its future investigation and for the broader scientific community engaged in the development of novel therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 4. multispaninc.com [multispaninc.com]
- 5. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. GPCR Screening Services - Creative Bioarray [dda.creative-bioarray.com]
- 8. Specialist Ion Channel Screening for Lead Optimization [metrionbiosciences.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. Cell-free ligand binding assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear Receptor Assay Services - Creative Biolabs [creative-biolabs.com]
Unveiling the Anticancer Potential: A Comparative Analysis of Novel Oxazole Compounds' Cytotoxicity
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and reduced toxicity is a perpetual endeavor. Oxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several novel oxazole compounds, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation cancer therapeutics.
Oxazole-containing compounds exhibit a wide range of biological activities, including anticancer properties.[1][2][3] Their mechanism of action often involves the inhibition of crucial cellular targets like tubulin, DNA topoisomerases, and protein kinases, leading to apoptosis and cell cycle arrest in cancer cells.[4][5] Numerous studies have reported the synthesis and evaluation of new oxazole derivatives, with many exhibiting potent cytotoxicity in the nanomolar to low micromolar range.[4][5]
Comparative Cytotoxicity of Novel Oxazole Derivatives (IC50 Values)
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel oxazole compounds against various human cancer cell lines. The data is compiled from recent studies to provide a comparative perspective on their potency.
| Compound ID/Series | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 1,3-Oxazole Sulfonamides | [6] | |||
| Compound 16 | Leukemia (various) | Hematologic | Submicromolar to Nanomolar | [6] |
| 3,4-diaryl-5-aminoisoxazoles | [7] | |||
| Compound 10 | Myeloid Leukemia | Hematologic | 0.04 - 12 | [7] |
| Esophageal Carcinoma | Solid Tumor | 0.04 - 12 | [7] | |
| Non-small Cell Lung Cancer | Solid Tumor | 0.04 - 12 | [7] | |
| Hepatocellular Carcinoma | Solid Tumor | 0.04 - 12 | [7] | |
| Prostate Cancer | Solid Tumor | 0.04 - 12 | [7] | |
| 4,5-diarylisoxazole | [7] | |||
| Compound 8 | HeLa | Cervical Cancer | - | [7] |
| Compound 9 | HeLa | Cervical Cancer | 0.022 | [7] |
| HepG2 | Liver Cancer | 0.065 | [7] | |
| Oxazolo[5,4-d]pyrimidines | [8] | |||
| Compound 3e (pentyl substituent) | LoVo | Colon Adenocarcinoma | 177.52 ± 6.65 | [8] |
| 1,3,4-Oxadiazole Derivatives | [9] | |||
| Compound 4h | A549 | Lung Cancer | <0.14 | [9] |
| Compounds 4f, 4i, 4k, 4l | A549 | Lung Cancer | 1.59 - 7.48 | [9] |
| Compound 4g | C6 | Glioma | 8.16 | [9] |
| 2-Phenyl-1,3-oxazole-4-carboxylic acid methyl ester | [10] | |||
| Compound 2c | K-562 | Leukemia | 3 - 5% growth | [10] |
| SR | Leukemia | 1.74 - 3.70% growth | [10] | |
| SW-620 | Colon Cancer | 3 - 5% growth | [10] |
Experimental Protocols
The evaluation of the cytotoxic activity of these novel oxazole compounds typically involves a series of well-established in vitro assays. Below are detailed methodologies for the key experiments cited in the referenced studies.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.
Signaling Pathways and Mechanisms of Action
Many oxazole derivatives exert their cytotoxic effects by interfering with critical signaling pathways involved in cell proliferation and survival. A common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]
Below is a diagram illustrating a simplified workflow for the synthesis and cytotoxic evaluation of novel oxazole compounds.
Caption: Workflow for Synthesis and Cytotoxic Evaluation of Oxazole Compounds.
The following diagram illustrates a simplified signaling pathway often targeted by cytotoxic oxazole compounds, leading to apoptosis.
Caption: Simplified Apoptotic Pathway Induced by Tubulin-Inhibiting Oxazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. juniperpublishers.com [juniperpublishers.com]
Safety Operating Guide
Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Oxazole-4-carboximidamide was found. The following disposal procedures are based on information for the closely related compounds, Oxazole-4-carboxamide and Oxazole-4-carboxylic acid, and should be used as a guideline. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard assessment of structurally similar compounds, the following precautions should be taken.[1][2]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or vapors. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Contaminated PPE:
-
Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.
-
Step 2: Waste Labeling
-
All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Irritant").
-
Step 3: Storage
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) or central hazardous waste storage facility, in accordance with your institution's policies.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
Step 4: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2] All chemical waste must be disposed of through an approved waste disposal plant.[1][2]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
